Technical Documentation Center

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
  • CAS: 1008773-62-3

Core Science & Biosynthesis

Foundational

"3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" CAS number

An In-Depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Executive Summary: This whitepaper provides a comprehensive technical overview of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Executive Summary: This whitepaper provides a comprehensive technical overview of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details a robust synthetic pathway with mechanistic insights, and outlines standard analytical characterization protocols. Furthermore, it explores the molecule's strategic importance as a versatile scaffold, leveraging its constituent tetrahydropyran and benzoic acid motifs to access novel chemical space. The potential biological activities derived from these structural features are discussed, positioning the compound as a valuable intermediate for developing next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the rational design of small molecules hinges on the use of versatile and functionalized building blocks. 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid emerges as a compound of significant interest, strategically combining two key pharmacophoric elements: the saturated tetrahydropyran (THP) ring and the functional benzoic acid moiety.

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, a critical factor in enhancing binding affinity and selectivity for biological targets.[1] Moreover, the THP moiety often improves critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, compared to its aromatic counterparts.

The benzoic acid group, conversely, serves as a highly versatile chemical handle. Its carboxylic acid function can act as a key hydrogen bond donor/acceptor for target engagement or be readily converted into a wide array of functional groups, including esters, amides, and other bioisosteres. This functional versatility allows for the systematic modification of the parent molecule to optimize potency, selectivity, and pharmacokinetic profiles.[2] This guide provides an in-depth examination of this high-value chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and calculated properties for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid are summarized below.

PropertyValueSource
CAS Number 1008773-62-3[3]
Molecular Formula C₁₃H₁₆O₄[3]
Molecular Weight 236.26 g/mol [3]
IUPAC Name 3-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acidN/A
MDL Number MFCD08669641[3]

Synthesis and Manufacturing Pathway

The synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This approach offers high yields and operational simplicity.

Mechanistic Rationale and Experimental Choices

The chosen synthetic route involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

  • Starting Materials: The synthesis commences with commercially available methyl 3-hydroxybenzoate and (tetrahydro-2H-pyran-4-yl)methanol. The use of the methyl ester of benzoic acid serves as a protecting group for the carboxylic acid, preventing its unwanted reaction with the base.

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is employed. Its function is to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, forming a highly nucleophilic sodium phenoxide intermediate. This step is critical for activating the substrate for the subsequent etherification.

  • Alkyl Halide Conversion: The primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol is first converted to a better leaving group, typically a tosylate or a bromide (e.g., using PBr₃ or TsCl/pyridine), to facilitate the Sₙ2 reaction. For this protocol, we will describe the conversion to the bromide.

  • Saponification: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to protonate the carboxylate salt.

Detailed Synthesis Protocol

Step 1: Bromination of (Tetrahydro-2H-pyran-4-yl)methanol

  • To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(bromomethyl)tetrahydro-2H-pyran.

Step 2: Williamson Ether Synthesis

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous Dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Add a solution of 4-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate.

Step 3: Saponification

  • Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.

  • After cooling to room temperature, acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

G cluster_0 Step 1: Leaving Group Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A (Tetrahydro-2H-pyran-4-yl)methanol B 4-(Bromomethyl)tetrahydro-2H-pyran A->B  PBr₃, Et₂O C Methyl 3-hydroxybenzoate D Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate C->D  1. NaH, DMF  2. Add Product from Step 1 E Final Product: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid D->E  NaOH, H₂O/THF  then HCl (aq)

Caption: Synthetic workflow for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons on the benzoic acid ring, a singlet for the methylene bridge (-O-CH₂-), and characteristic multiplets for the protons on the tetrahydropyran ring.

    • ¹³C NMR: Confirms the carbon skeleton. Distinct signals are expected for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the THP ring and methylene bridge.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular formula C₁₃H₁₆O₄.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch. The C-O ether linkage will show a strong signal in the 1250-1050 cm⁻¹ region.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.

Applications in Drug Discovery and Development

The true value of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid lies in its application as a versatile scaffold for building more complex drug candidates.

A Versatile Chemical Scaffold

The molecule offers two primary points for diversification: the carboxylic acid and the aromatic ring.

  • Carboxylic Acid Derivatization: The acid moiety is a prime site for modification. It can be readily converted to amides via coupling reactions (e.g., with EDC/HOBt or HATU) with a diverse library of amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • Aromatic Ring Functionalization: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to modulate electronic properties and explore additional binding interactions with a target protein.

G cluster_0 Derivatization Points cluster_1 Generated Libraries Core 3-(THP-methoxy)benzoic Acid (Scaffold) Acid Carboxylic Acid (-COOH) Core->Acid Ring Aromatic Ring Core->Ring Amides Amide Library (R-CONH-Ar-...) Acid->Amides Esters Ester Library (R-COO-Ar-...) Acid->Esters NewScaffolds Further Functionalized Scaffolds (e.g., Halogenation) Ring->NewScaffolds

Caption: Role as a versatile scaffold for chemical library synthesis.

Potential Biological Activities

While specific biological data for this exact molecule is not widely published, analysis of its structural components suggests potential applications in several therapeutic areas. The pyran nucleus is a component of molecules with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][5] Similarly, benzoic acid derivatives are known to possess a vast range of biological activities.[6][7]

  • Anti-inflammatory: Benzoic acid derivatives have been explored as inhibitors of enzymes like COX-2.[8]

  • Antiviral/Anticancer: The 4H-pyran nucleus is a core structure in compounds investigated for cancer therapy and as antiviral agents.[4]

  • CNS Disorders: The tetrahydropyran ring is a common feature in molecules targeting the central nervous system, such as histamine H3 receptor antagonists.[1]

The combination of these two motifs makes 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid a promising starting point for programs targeting these and other diseases.

G cluster_motifs Structural Motifs cluster_activities Potential Biological Activities Core 3-(THP-methoxy)benzoic Acid THP Tetrahydropyran (THP) Moiety Core->THP Benzoic Benzoic Acid Moiety Core->Benzoic Activity1 Improved Solubility CNS Penetration THP->Activity1 Associated with Activity2 Antimicrobial Antiviral THP->Activity2 Associated with Activity3 Anti-inflammatory Antioxidant Benzoic->Activity3 Associated with

Caption: Relationship between structural motifs and potential biological activities.

Conclusion

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, and its structure is ripe with potential for creating diverse chemical libraries. By providing both a metabolically stable, three-dimensional element (the THP ring) and a versatile functional handle (the benzoic acid), it serves as an ideal starting point for hit-to-lead and lead optimization campaigns. As the demand for novel therapeutics with improved drug-like properties continues to grow, the importance of well-designed, functionalized building blocks like this one will only increase.

References

  • ChemicalBook. (n.d.). 3-(tetrahydro-2h-pyran-4-ylmethoxy)benzoic acid.
  • BLDpharm. (n.d.). 1008773-89-4|4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
  • Fluorochem. (n.d.). 3-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.
  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • MySkinRecipes. (n.d.). 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid.
  • Ballart, B., Martí, J., Velasco, D., López-Calahorra, F., Pascual, J., García, M. L., Cabré, F., & Mauleón, D. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447.
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • NIH. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives.
  • Benchchem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • NIH. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • Pharmaffiliates. (n.d.). 4-Methoxy-3-((tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • Matrix Scientific. (n.d.). 2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
  • PubChem. (n.d.). 3-methoxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde.
  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The molecule 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The molecule 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, with a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol , represents a class of compounds with significant potential in medicinal chemistry. Its structure, comprising a benzoic acid moiety linked to a tetrahydro-pyran ring via a methylene ether bridge, suggests possibilities for diverse biological interactions. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is a deductive process, integrating data from multiple analytical techniques to build a cohesive and irrefutable molecular picture. For 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, our strategy relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Structure Elucidation Workflow cluster_0 Primary Spectroscopic Analysis cluster_1 Data Interpretation and Structure Assembly NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Proton_Environment Proton Environment & Connectivity NMR_Spectroscopy->Proton_Environment Carbon_Backbone Carbon Backbone NMR_Spectroscopy->Carbon_Backbone Mass_Spectrometry Mass Spectrometry (MS) Molecular_Weight Molecular Weight & Fragmentation Mass_Spectrometry->Molecular_Weight IR_Spectroscopy Infrared Spectroscopy (IR) Functional_Groups Functional Groups IR_Spectroscopy->Functional_Groups Structure_Proposal Proposed Structure Proton_Environment->Structure_Proposal Carbon_Backbone->Structure_Proposal Molecular_Weight->Structure_Proposal Functional_Groups->Structure_Proposal Predicted MS Fragmentation Pathway Parent_Ion [M+H]⁺ m/z = 237.1076 Loss_H2O [M+H - H₂O]⁺ m/z = 219.0970 Parent_Ion->Loss_H2O - H₂O Loss_THP [M+H - C₆H₁₀O]⁺ m/z = 137.0239 Parent_Ion->Loss_THP - C₆H₁₀O THP_Cation [C₆H₁₁O]⁺ m/z = 99.0810 Parent_Ion->THP_Cation Ether Cleavage

Foundational

An In-depth Technical Guide to the Physical Characteristics of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physical characteristics of the novel carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical characteristics of the novel carboxylic acid, 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid. As a molecule of interest in pharmaceutical development and organic synthesis, a thorough understanding of its physical properties is paramount for formulation, quality control, and process optimization. While specific experimental data for this compound is not widely available in public literature, this document outlines the established methodologies for its characterization, supported by comparative data from structurally related compounds to provide a predictive framework.

Molecular Structure and Key Features

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is an aromatic carboxylic acid distinguished by a tetrahydropyran-4-ylmethoxy substituent at the meta-position of the benzoic acid core. This structural arrangement, particularly the ether linkage and the saturated heterocyclic ring, is anticipated to influence its solubility, melting point, and acidity compared to unsubstituted benzoic acid.

Core Chemical Information
PropertyValue/InformationSource
IUPAC Name 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid-
Molecular Formula C13H16O4[1]
Molecular Weight 236.26 g/mol [1]
CAS Number Not definitively available in public databases. A related isomer, 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid, has the CAS number 1008773-89-4.[1]

Anticipated Physical Properties and Comparative Analysis

The physical properties of a molecule are a direct consequence of its structure. For 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, we can anticipate its characteristics by examining the parent molecule, benzoic acid, and similarly substituted analogues.

Physical PropertyBenzoic Acid (Reference)4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid (Isomer Reference)Predicted Characteristics for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
Melting Point (°C) 122.4Data not availableExpected to be a crystalline solid with a melting point influenced by the bulky, flexible substituent. The meta-substitution may lead to a slightly lower melting point compared to the more symmetrical para-isomer due to less efficient crystal packing.
Boiling Point (°C) 249.2Data not availableA high boiling point is expected due to the carboxylic acid group, which allows for strong intermolecular hydrogen bonding.
Aqueous Solubility 3.4 g/L at 25 °CData not availableThe presence of the ether and pyran oxygen atoms may slightly increase solubility compared to other non-polar substituted benzoic acids. However, the overall increase in molecular weight and hydrocarbon content will likely result in low aqueous solubility.
pKa 4.2Data not availableThe tetrahydropyran-4-ylmethoxy group is weakly electron-donating, which is expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted benzoic acid. The effect of the meta-substituent will be primarily inductive.

Experimental Determination of Physical Characteristics: Protocols and Rationale

In the absence of established data, the following experimental protocols are recommended for the comprehensive characterization of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a crystalline solid.[2] It provides more information than traditional melting point apparatus, including the detection of polymorphs or impurities.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Analysis cluster_data Data Analysis Sample Weigh 2-5 mg of sample Pan Hermetically seal in an aluminum pan Sample->Pan Place Place sample and reference pans in DSC cell Pan->Place Heat Heat at a controlled rate (e.g., 10 °C/min) Place->Heat Thermogram Record heat flow vs. temperature Heat->Thermogram Analyze Determine onset and peak of melting endotherm Thermogram->Analyze

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak of the endotherm represents the temperature at which the melting rate is maximal.

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a classic and reliable method for determining the acid dissociation constant (pKa) of a compound.[3] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Experimental Workflow:

pKa_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve a known mass of the acid in a suitable solvent (e.g., water/methanol) Calibrate Calibrate pH meter with standard buffers Dissolve->Calibrate Titrate Titrate with a standardized base (e.g., NaOH) Calibrate->Titrate Record Record pH after each addition of titrant Titrate->Record Plot Plot pH vs. volume of titrant Record->Plot Determine Determine the pH at the half-equivalence point Plot->Determine

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Due to its likely low water solubility, a co-solvent system such as a water/methanol mixture may be necessary.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Immerse the calibrated pH electrode in the sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the titration curve.

Solubility Determination via UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy is a sensitive and straightforward method for determining the concentration of a chromophoric compound in solution, making it well-suited for solubility measurements.[4] The aromatic ring in the target molecule provides a strong chromophore.

Experimental Workflow:

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_calc Calculation Equilibrate Equilibrate excess solid in the solvent of interest Filter Filter to obtain a saturated solution Equilibrate->Filter Dilute Dilute the saturated solution to a known concentration Filter->Dilute Measure Measure absorbance at λmax Dilute->Measure BeerLambert Use Beer-Lambert Law and a calibration curve to determine concentration Measure->BeerLambert Calculate Calculate original solubility BeerLambert->Calculate

Caption: Workflow for Solubility Determination using UV-Vis Spectroscopy.

Step-by-Step Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, buffers of different pH).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove the undissolved solid, yielding a saturated solution.

  • Measurement: Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methylene protons of the methoxy bridge, and the protons of the tetrahydropyran ring.

    • ¹³C NMR: Will show the number of unique carbon environments in the molecule, confirming the presence of the carboxylic acid carbon, the aromatic carbons, and the carbons of the tetrahydropyran moiety.

  • Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretches of the ether and carboxylic acid (in the 1300-1000 cm⁻¹ region), and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 236.26. Fragmentation patterns can provide further structural information.

Conclusion

A comprehensive understanding of the physical characteristics of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is fundamental for its successful application in research and development. This guide provides a robust framework for the experimental determination of its key physical properties. By employing the detailed protocols for DSC, potentiometric titration, and UV-Vis spectroscopy, researchers can obtain the reliable data necessary for informed decision-making in drug development and chemical synthesis. The provided comparative data for related compounds serves as a valuable benchmark for these experimental investigations.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 48, 1-21.
  • Box, K. J., & Comer, J. E. A. (2008). In Drug-like Properties: Concepts, Structure Design and Methods (pp. 235-260). Academic Press.
  • Carstensen, J. T. (2000). Advanced pharmaceutical solids. CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Avdeef, A. (2012).
  • Otsuka, M., & O'Harrow, B. (2007). Journal of pharmaceutical and biomedical analysis, 43(1), 29-35.
  • Serajuddin, A. T. (2007). Advanced drug delivery reviews, 59(7), 603-616.
  • Sun, J., & Wang, F. (2018). Journal of pharmaceutical sciences, 107(1), 5-13.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic acid. Retrieved from [Link]

  • Journal of Chemical Education. (2015). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, combining a benzoic acid moiety with a tetrahydropyran (THP) ether lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, combining a benzoic acid moiety with a tetrahydropyran (THP) ether linkage, makes it a key intermediate in the synthesis of complex pharmaceutical agents.[1] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and complications in regulatory approval. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for flash chromatography and recrystallization, along with methods for rigorous purity assessment.

Compound Profile & Impurity Analysis

A thorough understanding of the target compound's properties and potential impurities is the foundation of an effective purification strategy.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
Appearance White to off-white solidGeneral Observation
pKa (estimated) ~4.2 (benzoic acid moiety)[2]
Solubility Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water.General Chemical Principles
Probable Synthesis Route & Anticipated Impurities

A common synthetic pathway to 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid involves the Williamson ether synthesis, reacting a salt of methyl 3-hydroxybenzoate with 4-(chloromethyl)tetrahydro-2H-pyran, followed by saponification of the resulting ester.

Potential Impurities:

  • Unreacted Starting Materials: Methyl 3-hydroxybenzoate, 4-(chloromethyl)tetrahydro-2H-pyran.

  • Reaction Byproducts: Products of side reactions, such as elimination byproducts from the alkyl halide.

  • Partially Reacted Intermediates: The methyl ester of the final product, resulting from incomplete saponification.

  • Reagents: Residual base (e.g., NaOH, KOH) or acid from workup.

  • Aldehydes: Partial oxidation of the corresponding aromatic precursor can lead to aldehyde impurities.[3]

Purification Strategy: A Two-Fold Approach

A multi-step purification strategy is recommended to achieve high purity (>99.5%). This involves a primary bulk purification via flash chromatography followed by a final polishing step using recrystallization.

Purification_Workflow Crude Crude Product (Post-Synthesis Workup) TLC TLC Analysis (Solvent System Scouting) Crude->TLC FlashChrom Primary Purification: Flash Column Chromatography TLC->FlashChrom  Optimized  Mobile Phase FractionAnalysis TLC/HPLC Analysis of Fractions FlashChrom->FractionAnalysis Combine Combine Pure Fractions & Evaporate Solvent FractionAnalysis->Combine  Identify Pure  Fractions Recrystallization Secondary Purification: Recrystallization Combine->Recrystallization PurityAnalysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->PurityAnalysis FinalProduct Pure Compound (>99.5%) PurityAnalysis->FinalProduct

Caption: Overall workflow for the purification and analysis of the target compound.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography is an effective technique for separating the target compound from less polar starting materials and more polar byproducts. The acidic nature of the carboxylic acid requires careful selection of the mobile phase to ensure good peak shape and prevent streaking on the silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (glacial)

  • Crude 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • To improve the resolution and prevent tailing of the acidic compound, add a small amount of acetic acid (typically 0.5-1%) to the mobile phase.

    • Aim for an Rf value of 0.25-0.35 for the target compound. A typical mobile phase is Hexanes:Ethyl Acetate:Acetic Acid (60:40:0.5 v/v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.[4]

    • Carefully pack the column, ensuring no air bubbles are trapped.[4]

    • Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. The presence of acetic acid will require a slightly higher temperature and longer evaporation time. Co-evaporation with a solvent like toluene can help remove residual acetic acid.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a highly crystalline product.[6] The key is to select a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7]

Materials:

  • Product from flash chromatography

  • Solvents: Ethyl Acetate, Hexanes, Isopropanol, Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Step-by-Step Procedure:

  • Solvent System Selection:

    • Through small-scale trials, a mixture of ethyl acetate and hexanes is often found to be effective.

    • Place a small amount of the compound in a test tube and add a minimal amount of ethyl acetate to dissolve it.

    • Gradually add hexanes (the anti-solvent) until the solution becomes slightly cloudy.

    • Warm the mixture to redissolve the solid, then allow it to cool slowly. The formation of crystals indicates a suitable system.

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethyl acetate) portion-wise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[9]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment and Characterization

A combination of analytical techniques should be employed to confirm the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method is typically employed for benzoic acid derivatives.[10][11]

HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm[12]
Injection Volume 10 µL
Sample Prep ~1 mg/mL in Methanol

The purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified compound. Spectra should be compared against a reference or predicted spectrum.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the ether linkage, and the protons of the tetrahydropyran ring. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).[13][14]

  • ¹³C NMR: Expect distinct signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the THP ring and linker.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids, showing the [M-H]⁻ ion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Broad, Tailing Peaks in Chromatography Compound is interacting too strongly with acidic silica.Add 0.5-1% acetic acid to the mobile phase to suppress ionization.
Compound "Crashes Out" During Recrystallization Solution is too supersaturated; cooling is too rapid.Re-heat the solution and add a small amount of the primary solvent (1-2 mL) to slightly increase solubility. Allow to cool more slowly.[9]
No Crystals Form Solution is not saturated enough; compound is too soluble.Evaporate some of the solvent to increase concentration. Try adding an anti-solvent dropwise. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery from Chromatography Compound is unstable on silica gel or is not eluting.Test for stability on a TLC plate. If unstable, consider using a less acidic stationary phase like alumina. Ensure the mobile phase is polar enough to elute the compound.[16]

References

  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ResearchGate. Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • University of California, Irvine. Recrystallization of Benzoic Acid. Available from: [Link]

  • Chemistry LibreTexts. Running a flash column. Available from: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • University of Evansville. The Recrystallization of Benzoic Acid. Available from: [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

Sources

Application

Mastering Purity: A Protocol for the Recrystallization of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Abstract This comprehensive application note provides a detailed protocol for the purification of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," a key intermediate in pharmaceutical synthesis.[1] Recognizing the crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of purity in drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles of recrystallization as applied to this specific molecule. We will delve into the rationale behind solvent selection, provide a step-by-step purification protocol, and offer a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity solid-phase materials.

Introduction: The Imperative of Purity

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" combines a benzoic acid moiety with a tetrahydropyran group, making it a valuable building block in organic synthesis.[1] However, synthetic routes can often introduce impurities that may compromise the yield and safety profile of the final API. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2][3] The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[2][4][5] By carefully selecting a solvent system, one can dissolve the impure compound at an elevated temperature and then allow it to crystallize in a purer form upon cooling, leaving the impurities behind in the mother liquor.[5][6]

Understanding the Molecule: Physicochemical Insights

Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in recrystallization.[6] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. This differential solubility is the cornerstone of the technique.[4]

  • Not react chemically with the compound.

  • Dissolve impurities readily even at low temperatures, or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable if possible.

Given the structure of our target molecule, a mixed solvent system is likely to provide the optimal balance of solubility characteristics.[8] We will explore a combination of a polar protic solvent (e.g., ethanol, methanol, or water) and a less polar or non-polar solvent (e.g., ethyl acetate, toluene, or heptane).

Table 1: Solvent System Evaluation for Recrystallization

Solvent System (v/v)RationaleExpected Outcome
Ethanol/WaterEthanol will dissolve the compound at elevated temperatures, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.High recovery of pure crystals. Benzoic acid itself has good solubility in hot water and poor solubility in cold water.[4]
Ethyl Acetate/HeptaneEthyl acetate is a good initial solvent. Heptane acts as an anti-solvent to induce precipitation.Suitable for removing more polar impurities.
Toluene/MethanolToluene can dissolve the compound when hot. Methanol can be added to the hot solution to increase polarity and keep impurities dissolved upon cooling.May be effective for certain non-polar impurities.

For this protocol, we will focus on the Ethanol/Water system, a common and effective choice for polar organic acids.

Experimental Protocol: Recrystallization of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid"

This protocol is designed for the purification of approximately 5 grams of crude material. Adjust volumes accordingly for different scales.

Materials:

  • Crude "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" (5.0 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of the crude compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (1-2 mL) until the solid completely dissolves.[6] Avoid adding a large excess of solvent to maximize recovery.

    • Expert Tip: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 0.1 g). Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if activated carbon was used):

    • This step removes the activated carbon and any insoluble impurities.

    • Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling solvent on the hot plate.

    • Place a fluted filter paper in a stemless funnel and place it on the preheated flask.

    • Quickly pour the hot solution through the fluted filter paper. The preheating prevents premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[5][9]

    • Once the flask has reached room temperature and crystal formation has begun, gradually add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy).[8] This indicates that the saturation point has been reached.

    • Gently reheat the solution until the turbidity just disappears to ensure a homogeneous solution at a slightly lower solvent polarity.[8]

    • Remove the flask from the heat and allow it to cool undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as the final crystallization medium) to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Workflow Diagram:

Recrystallization_Workflow Start Crude Compound Dissolution 1. Dissolve in minimal hot ethanol Start->Dissolution HotFiltration 2. Hot Filtration (optional, if colored) Dissolution->HotFiltration Crystallization 3. Cool Slowly & Add Anti-solvent (Water) Dissolution->Crystallization if no hot filtration HotFiltration->Crystallization Isolation 4. Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying 5. Dry Crystals Isolation->Drying End Pure Product Drying->End

Caption: Recrystallization workflow for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Troubleshooting Common Recrystallization Issues

Even with a well-defined protocol, challenges can arise. This section provides a logical framework for troubleshooting.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Problem Observed NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Oily Layer Forms Instead of Crystals Start->OilingOut LowRecovery Poor Crystal Yield Start->LowRecovery ImpureProduct Product Still Impure (e.g., low melting point) Start->ImpureProduct NoCrystals_Sol1 Solution: Too much solvent? NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Solution: Supersaturated? NoCrystals->NoCrystals_Sol2 OilingOut_Sol1 Cause: Solution is saturated above the compound's melting point. OilingOut->OilingOut_Sol1 LowRecovery_Sol1 Cause: Too much solvent used? LowRecovery->LowRecovery_Sol1 LowRecovery_Sol2 Cause: Cooled too quickly? LowRecovery->LowRecovery_Sol2 LowRecovery_Sol3 Cause: Crystals too soluble in wash solvent? LowRecovery->LowRecovery_Sol3 ImpureProduct_Sol1 Cause: Cooled too rapidly, trapping impurities? ImpureProduct->ImpureProduct_Sol1 ImpureProduct_Sol2 Cause: Ineffective solvent system? ImpureProduct->ImpureProduct_Sol2 NoCrystals_Action1 Action: Boil off some solvent. NoCrystals_Sol1->NoCrystals_Action1 NoCrystals_Action2 Action: Scratch inner flask wall with a glass rod or add a seed crystal. NoCrystals_Sol2->NoCrystals_Action2 OilingOut_Action1 Action: Reheat to dissolve the oil, then add more of the primary solvent (ethanol) before cooling again. OilingOut_Sol1->OilingOut_Action1 LowRecovery_Action1 Action: Reduce initial solvent volume in the next attempt. LowRecovery_Sol1->LowRecovery_Action1 LowRecovery_Action2 Action: Allow for slower cooling. LowRecovery_Sol2->LowRecovery_Action2 LowRecovery_Action3 Action: Use a minimal amount of ice-cold wash solvent. LowRecovery_Sol3->LowRecovery_Action3 ImpureProduct_Action1 Action: Ensure slow, undisturbed cooling. ImpureProduct_Sol1->ImpureProduct_Action1 ImpureProduct_Action2 Action: Try a different solvent pair (e.g., Ethyl Acetate/Heptane). ImpureProduct_Sol2->ImpureProduct_Action2

Caption: A decision tree for troubleshooting common recrystallization problems.

Conclusion: A Commitment to Quality

This application note provides a robust and scientifically grounded protocol for the recrystallization of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid." By understanding the principles behind each step, from solvent selection to controlled cooling, researchers can consistently achieve high levels of purity. The provided troubleshooting guide serves as a practical tool to overcome common experimental hurdles, ensuring the reliable production of this important pharmaceutical intermediate.

References

  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. [Link]

  • Google Patents.
  • ResearchGate. Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. [Link]

  • University of Massachusetts. Recrystallization of Benzoic Acid. [Link]

  • University of Toronto. recrystallization, filtration and melting point. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. [Link]

  • PubChem. 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. [Link]

  • YouTube. Recrystallisation of benzoic acid. [Link]

  • National Institutes of Health. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. [Link]

  • AOBChem. 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid. [Link]

  • Michigan State University. The Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

Sources

Method

Application Note & Protocols: Leveraging 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid as a Semi-Rigid Linker in PROTAC Design

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the POI, an E3 ligase-recruiting ligand, and the connecting linker. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, dictating the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[3] This document provides a detailed guide on the application of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-62-3), a linker featuring a semi-rigid tetrahydropyran (THP) core, in the design and evaluation of novel PROTACs. We will explore the scientific rationale for its use and provide detailed, actionable protocols for its synthesis and biological characterization.

Introduction: The Linker as a Critical Determinant of PROTAC Success

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. While the selection of high-affinity warheads and E3 ligands is foundational, the linker is the key architectural element that enables productive ternary complex formation. Historically, flexible polyethylene glycol (PEG) and alkyl chains were the most common linker motifs due to their synthetic accessibility.[1][3] However, the field is increasingly recognizing the limitations of highly flexible linkers, which can incur a significant entropic penalty upon binding and may contribute to poor pharmacokinetic profiles.[2]

The current paradigm is shifting towards more sophisticated, rigid, or semi-rigid linkers that can pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and improving selectivity.[2][4] It is within this context that we examine the utility of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid .

Scientific Rationale: The Case for a THP-Based Linker

The structure of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid incorporates several features that make it an attractive candidate for advanced PROTAC design.

  • Conformational Rigidity: The tetrahydropyran (THP) ring acts as a conformationally restrained ether.[5] This semi-rigid structure reduces the linker's degrees of freedom compared to a purely linear alkyl or PEG chain. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to higher cooperativity and stability.[2][6]

  • Improved Physicochemical Properties: THP moieties are bioisosteres of cyclohexane but possess lower lipophilicity.[5] Incorporating a THP ring can help modulate a PROTAC's overall physicochemical profile, which is crucial since these molecules often fall into the "beyond Rule of 5" (bRo5) chemical space.[7] Improved solubility and a balanced lipophilicity are key to achieving better cell permeability and oral bioavailability.[5]

  • Hydrogen Bond Acceptor: The ether oxygen within the THP ring can serve as a hydrogen bond acceptor.[5] This provides an additional point of potential interaction within the ternary complex, which can contribute to binding affinity and selectivity.[6]

  • Defined Exit Vectors: The benzoic acid group provides a well-defined attachment point for standard amide coupling reactions. The meta-substitution pattern orients the warhead and E3 ligand in a specific spatial arrangement that differs from more common para-substituted linkers, expanding the geometric possibilities for achieving a productive ternary complex.

The diagram below illustrates the hypothesized relationship between the linker's properties and PROTAC performance.

G Rigidity Conformational Rigidity (THP Ring) TernaryComplex Ternary Complex Stability & Cooperativity Rigidity->TernaryComplex Reduces Entropic Penalty Selectivity Target Selectivity Rigidity->Selectivity Favors Specific Conformation Polarity Polarity / H-Bonding (Ether Oxygen) Polarity->TernaryComplex Additional Interactions Solubility Improved Solubility (Lower Lipophilicity) Permeability Cell Permeability & Bioavailability Solubility->Permeability Enhances Uptake

Caption: Hypothesized impact of THP linker properties on PROTAC performance.

Comparative Physicochemical Properties

The following table provides a conceptual comparison of properties for different linker types.

PropertyAlkyl Chain LinkerPEG LinkerTHP-Based LinkerRationale for Advantage
Flexibility HighHighModerate (Semi-Rigid)Reduces entropic penalty for binding.[2]
Lipophilicity (cLogP) HighLowModerateBalances solubility and membrane permeability.[5]
Polar Surface Area (TPSA) LowModerate-HighModerateContributes to better solubility.[1]
H-Bonding Capacity NoneAcceptorAcceptorPotential for additional stabilizing interactions.[5]
Synthetic Accessibility HighHighModerateRequires specific building blocks but is synthetically tractable.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a PROTAC utilizing the 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid linker.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a representative synthesis of a hypothetical PROTAC, PROTAC-THP-1 , targeting the BRD4 protein using the warhead JQ1 and recruiting the Cereblon (CRBN) E3 ligase via a pomalidomide derivative.

Workflow Diagram: Synthesis and Purification

G cluster_0 Reactants Linker THP Linker (Acid) Reaction Amide Coupling (Room Temp, 4h) Linker->Reaction E3_Ligand Pomalidomide-NH2 (Amine) E3_Ligand->Reaction Coupling HATU / DIPEA in DMF Coupling->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Intermediate Linker-E3 Ligand Intermediate Purification->Intermediate

Caption: General workflow for the first amide coupling step.

Materials:

  • 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid

  • 4-aminomethyl-pomalidomide (or other amine-functionalized E3 ligand)

  • (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][4][6]triazolo[4,3-a][1][4]diazepin-6-yl)acetate (JQ1-acid, or other carboxyl-functionalized warhead)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of Linker-E3 Ligand Intermediate

  • To a solution of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-aminomethyl-pomalidomide (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by LC-MS.

    • Rationale: HATU is a highly efficient coupling reagent for forming amide bonds with minimal side reactions. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with water, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in DCM) to yield the pure Linker-E3 Ligand intermediate. Characterize by ¹H NMR and HRMS.

Part B: Final PROTAC Synthesis

  • The procedure for the second coupling is analogous. Activate the carboxylic acid of the JQ1 warhead (JQ1-acid, 1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Add the amine-functionalized Linker-E3 Ligand intermediate (assuming the linker was synthesized with a terminal amine for this step, or vice-versa if starting with an amine-linker and acid-E3 ligand).

  • Follow the same reaction, workup, and purification steps as described in Part A.

  • Characterize the final PROTAC molecule (PROTAC-THP-1) thoroughly by ¹H NMR, ¹³C NMR, HRMS, and assess purity by HPLC (>95%).

Protocol 2: In Vitro Evaluation of PROTAC Activity

This protocol outlines the key cellular assays to determine the efficacy and mechanism of action of the newly synthesized PROTAC.

Workflow Diagram: Biological Evaluation

G cluster_assays Downstream Assays CellCulture 1. Seed Cancer Cells (e.g., HeLa, MCF-7) Treatment 2. Treat with PROTAC (Dose-Response, Time-Course) CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability Parallel Plate WB Western Blot (Measure POI Levels) Lysis->WB Quant 4. Data Quantification (DC50, Dmax, IC50) WB->Quant Viability->Quant

Caption: Experimental workflow for evaluating PROTAC efficacy in vitro.

Materials:

  • HeLa cells (or another relevant cancer cell line expressing BRD4)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized PROTAC-THP-1, dissolved in DMSO to make a 10 mM stock

  • Proteasome inhibitor MG132 (10 mM stock in DMSO)

  • RIPA Lysis and Extraction Buffer

  • BCA Protein Assay Kit

  • Primary antibodies (anti-BRD4, anti-Vinculin or anti-GAPDH as loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)

Step-by-Step Procedure:

A. Target Degradation by Western Blot

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-THP-1 (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM) in cell culture media. Treat the cells and incubate for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Mechanism Control (Optional but Recommended): In a separate well, pre-treat cells with 10 µM MG132 for 2 hours before adding a potent concentration of PROTAC-THP-1 (e.g., 100 nM).

    • Rationale: If the PROTAC works via the proteasome, inhibiting it with MG132 should prevent the degradation of the target protein, thus "rescuing" the protein level.[4]

  • Cell Lysis: Wash cells with cold PBS, then add RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with primary antibodies against BRD4 and a loading control. Subsequently, probe with an HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control. Plot the normalized BRD4 levels against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

B. Cell Viability Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate.

  • Treatment: Treat cells with the same serial dilution of PROTAC-THP-1 as used for the Western blot. Incubate for 72 hours.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-3 hours.

  • Data Analysis: Read the absorbance at 490 nm. Plot cell viability against the log of PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Data Interpretation

A successful PROTAC will exhibit potent degradation of the target protein (low nanomolar DC₅₀) and a corresponding decrease in cell viability. The rescue of BRD4 levels in the presence of MG132 confirms a proteasome-dependent mechanism of action.

Example Data Presentation Table:

CompoundTarget DC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (nM)
PROTAC-THP-1 [Experimental Value][Experimental Value][Experimental Value]
Reference PROTAC [Value for known degrader][Value for known degrader][Value for known degrader]

Conclusion and Future Directions

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid represents a promising, synthetically accessible linker for the development of next-generation PROTACs. Its semi-rigid nature and favorable physicochemical properties offer a rational strategy to overcome some of the challenges associated with traditional flexible linkers, potentially leading to degraders with improved potency, selectivity, and drug-like properties. The protocols outlined here provide a robust framework for incorporating this linker into a PROTAC scaffold and rigorously evaluating its biological activity. Future work should focus on expanding the library of PROTACs using this linker against various targets and E3 ligases to fully explore its potential in the field of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). National Institutes of Health. [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. (2018). ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2023). ResearchGate. [Link]

  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2022). YouTube. [Link]

  • Hughes, S. E. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(8), 1245-1255. [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. [Link]

  • Kumar, A., Yalini, T., & Kumar C, S. (2024). Unlocking Cellular Control: The Promise of PROTACs in Disease Intervention. Science Reviews - Biology, 3(2), 1-12. [Link]

  • 3-(TETRAHYDRO-2H-PYRAN-4-YLMETHOXY)BENZOIC ACID. (n.d.). ChemScence. [Link]

  • 4-(TETRAHYDRO-FURAN-2-YLMETHOXY)-벤조산 시장. (n.d.). Mol-Instincts. [Link]

Sources

Application

Application Notes and Protocols for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid represents a promising, yet underexplored, molecular architecture. Its structure, featuring a benzoic acid moiety linked to a tetrahydropyran ring via a methoxy bridge, shares key pharmacophoric elements with compounds targeting a range of therapeutically relevant proteins. Notably, the presence of a carboxylic acid group, a common feature in ligands for G protein-coupled receptors (GPCRs), and a cyclic ether system, which can enhance solubility and metabolic stability, positions this compound as a compelling candidate for hit-to-lead optimization campaigns.

While direct biological data for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is not extensively published, its structural motifs are present in molecules with established biological activities, including antagonists for the EP4 receptor and agonists for the GPR40/FFAR1 receptor[1][2]. The latter, a key regulator of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, has emerged as a significant target for the treatment of type 2 diabetes mellitus (T2DM)[2][3]. This document, therefore, will focus on the application of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid and its analogs as potential GPR40 agonists, providing a comprehensive guide for researchers in the field.

These application notes will detail the synthesis, in vitro characterization, and in vivo evaluation of this compound series. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Synthesis and Characterization

Rationale for Synthetic Route

The synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid can be achieved through a straightforward and scalable Williamson ether synthesis. This method is widely used for the formation of ethers from an alcohol and an organohalide. In this case, the phenolic hydroxyl group of a suitably protected 3-hydroxybenzoic acid derivative is alkylated with a tetrahydro-2H-pyran-4-yl)methanol derivative. The use of protecting groups for the carboxylic acid is crucial to prevent undesired side reactions.

General Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is a general guideline and may require optimization based on specific starting materials and laboratory conditions.

Step 1: Protection of the Carboxylic Acid

  • To a solution of 3-hydroxybenzoic acid in a suitable solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

  • To a solution of methyl 3-hydroxybenzoate in an aprotic polar solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) and (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected intermediate.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the protected intermediate in a mixture of tetrahydrofuran and water.

  • Add an excess of a strong base (e.g., lithium hydroxide) and stir at room temperature.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Part 2: In Vitro Characterization as a GPR40 Agonist

GPR40 Signaling Pathway Overview

GPR40 is a Gq-coupled receptor that, upon activation by agonists, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration ([Ca2+]i), which is a key event in promoting insulin secretion[3]. Some synthetic GPR40 agonists have also been shown to signal through Gs, leading to cAMP production, a phenomenon known as biased agonism[4].

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Biased Agonism) PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AC AC cAMP cAMP AC->cAMP Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Insulin_Vesicles Insulin Vesicles Ca_cyto->Insulin_Vesicles Potentiates Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis PKA PKA cAMP->PKA Activates PKA->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Agonist Agonist (e.g., Test Compound) Agonist->GPR40 Binds Gq->PLC Activates Gs->AC Activates

Caption: GPR40 Signaling Pathway.

Protocol: In Vitro Calcium Flux Assay

This assay serves as the primary screen to identify GPR40 agonists by measuring changes in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR40

  • Culture medium (e.g., F-12K with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compound (3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) and reference agonist (e.g., TAK-875)

  • 384-well black, clear-bottom plates

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the culture medium from the cell plates and add the dye solution. Incubate the plates in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a set period.

    • Use the automated injector to add the compound solutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation: Expected In Vitro Activity

The table below illustrates hypothetical data for a series of analogs to guide structure-activity relationship (SAR) studies.

CompoundR-Group ModificationGPR40 Calcium Flux EC50 (nM)Max Response (% of Control)
Lead Compound 3-(THP-methoxy)150100
Analog 14-(THP-methoxy)80095
Analog 22-(THP-methoxy)>10,00020
Analog 33-(THP-ethoxy)250105
Analog 43-(Cyclohexyl-methoxy)50110

Part 3: In Vivo Evaluation of Anti-Diabetic Efficacy

Rationale for In Vivo Model

To assess the therapeutic potential of a GPR40 agonist, an in vivo model of glucose intolerance or diabetes is essential. The oral glucose tolerance test (OGTT) in a rodent model, such as the Wistar rat, is a standard and robust method to evaluate a compound's ability to improve glucose disposal[2].

Protocol: Oral Glucose Tolerance Test (OGTT)

Materials:

  • Male Wistar rats (or a suitable diabetic model like the Zucker diabetic fatty rat)

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg in water)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (t= -30 min) from the tail vein to measure blood glucose.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Pre-Glucose Blood Sample: Take another blood sample just before the glucose challenge (t= 0 min).

  • Glucose Challenge: Administer the glucose solution orally by gavage.

  • Post-Glucose Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 min.

    • Compare the AUC values of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

OGTT_Workflow cluster_prep Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatize Animal Acclimatization Fast Overnight Fasting Acclimatize->Fast Baseline_BG Baseline Blood Glucose (t = -30 min) Fast->Baseline_BG Compound_Admin Oral Gavage: Test Compound or Vehicle Baseline_BG->Compound_Admin Pre_Glucose_BG Pre-Glucose Blood Sample (t = 0 min) Compound_Admin->Pre_Glucose_BG Glucose_Admin Oral Glucose Challenge Pre_Glucose_BG->Glucose_Admin Post_Glucose_BG Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Admin->Post_Glucose_BG Plot_Data Plot Blood Glucose vs. Time Post_Glucose_BG->Plot_Data Calc_AUC Calculate AUC Plot_Data->Calc_AUC Stats Statistical Analysis Calc_AUC->Stats

Caption: Oral Glucose Tolerance Test (OGTT) Workflow.

Part 4: Structure-Activity Relationship (SAR) and Drug Metabolism and Pharmacokinetics (DMPK)

Guiding SAR Studies

Systematic structural modifications of the 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid scaffold are necessary to optimize its potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Benzoic Acid Substitution: Exploring different substitution patterns on the phenyl ring can influence binding affinity and selectivity.

  • Linker Modification: Altering the length and composition of the ether linker can impact potency and metabolic stability.

  • Cyclic Ether Ring: Replacing the tetrahydropyran with other cyclic ethers or aliphatic rings can fine-tune the compound's properties.

Assessing DMPK Properties

Early assessment of DMPK properties is crucial for the success of any drug discovery program. Key in vitro assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life[5].

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions by assessing the compound's inhibitory activity against major cytochrome P450 enzymes.

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy[6].

Conclusion

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid presents a valuable starting point for the development of novel therapeutics, particularly in the context of GPR40 agonism for the treatment of type 2 diabetes. The protocols and guidelines presented herein provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this and related compounds. A systematic approach to SAR and early consideration of DMPK properties will be critical in advancing this chemical series from a promising lead to a clinical candidate.

References

  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. [Link]

  • Ballart, B., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447. [Link]

  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. [Link]

  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]

  • Amin, N., et al. (2015). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(5), 584-588. [Link]

  • Chen, Y., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 59(17), 7851-7875. [Link]

  • Google Patents.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. [Link]

  • Chen, J., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9686-9706. [Link]

  • Mpiana, P. T., et al. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Medicinal Chemistry and Toxicology, 5(2), 1-8. [Link]

  • El-Sayed, M. A., et al. (2013). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 21(10), 2825-2836. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • Engelstoft, M. S., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

  • Li, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 305, 117588. [Link]

  • ResearchGate. New synthesis process for 2,3,4-trimethoxybenzoic acid. [Link]

  • Narasimhan, B., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-100. [Link]

  • Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1019481. [Link]

  • Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(10), 4056. [Link]

  • Lu, J., et al. (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 9(4), 1139-1144. [Link]

  • Plakas, S. M., et al. (1988). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 16(5), 701-705. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubChem. 3-((Tetrahydro-2H-pyran-4-carboxamido)methyl)benzoic acid. [Link]

  • ResearchGate. Can I use 3,4-dihydro-2-H pyran and P-TsOH for the protection of hydroxyl group in 4-Hydroxy benzoic acid? What are the other methods for the same? [Link]

  • CP Lab Safety. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, 98% Purity, C12H14O3, 1 gram. [Link]

Sources

Method

Mastering Amide Bond Formation: Application Notes for the Synthesis of Novel Amides from 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction: The Enduring Importance of the Amide Bond The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, agrochemicals, and materials. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable process that is kinetically slow at ambient temperatures. This necessitates the activation of the carboxylic acid, a transformation most commonly achieved through the use of coupling reagents.[1]

This guide provides detailed application notes and protocols for the amide coupling reactions of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid , a versatile building block in drug discovery. The presence of the tetrahydropyran (THP) moiety introduces a desirable combination of properties, including improved aqueous solubility and metabolic stability, making it a valuable fragment in the design of novel therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical principles and practical insights to enable the successful synthesis, purification, and characterization of a diverse range of amide derivatives from this key intermediate.

Chemical Profile: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

A thorough understanding of the starting material is paramount for successful reaction design.

Structure:

Physicochemical Properties (Estimated based on structural analogs):

PropertyEstimated Value/CharacteristicRationale & Implications for Amide Coupling
Molecular Weight ~236.26 g/mol Standard molecular weight for a small molecule building block.
Appearance Likely a white to off-white solidTypical for benzoic acid derivatives.
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF, DCM). Limited solubility in non-polar solvents.Dictates the choice of reaction solvent. DMF and DCM are common choices for amide coupling reactions.
pKa ~4-5The meta-alkoxy group is a weak electron-donating group, which should result in a pKa similar to or slightly higher than benzoic acid. This acidity is well-suited for standard coupling conditions.
Steric Hindrance The tetrahydropyran-4-ylmethoxy group introduces moderate steric bulk in the vicinity of the carboxylic acid.This may necessitate slightly longer reaction times or the use of more powerful coupling reagents compared to unhindered benzoic acids.
Stability The tetrahydropyran and ether linkages are stable to standard amide coupling conditions.No significant degradation of the starting material is expected under the recommended protocols.

The Logic of Amide Coupling: A Mechanistic Overview

The fundamental principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated intermediate.

Below is a generalized workflow for amide coupling reactions:

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification Carboxylic_Acid 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Activated_Intermediate Activated Carboxylic Acid (e.g., O-acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate Coupling Reagent + Base Amine Amine Coupling_Reagent e.g., HATU, EDC/HOBt Base e.g., DIPEA, Et3N Solvent e.g., DMF, DCM Amide_Formation Nucleophilic Attack by Amine Activated_Intermediate->Amide_Formation + Amine Workup Aqueous Work-up Amide_Formation->Workup Purification Chromatography or Recrystallization Workup->Purification Product Pure Amide Purification->Product

Caption: Generalized workflow for amide coupling reactions.

Experimental Protocols: A Tale of Two Reagents

We present two robust and widely applicable protocols for the synthesis of amides from 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, utilizing two of the most common classes of coupling reagents: a uronium salt (HATU) and a carbodiimide (EDC) in conjunction with an additive (HOBt).

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides rapid reaction times and high yields, even with moderately hindered substrates.[2] The formation of the OAt-active ester is highly favorable and leads to clean reactions.[3]

Mechanism Visualization:

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base - Base-H⁺ Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide R-CONH-R' OAt_Ester->Amide + R'-NH₂ - HOAt TMU Tetramethylurea (Byproduct) OAt_Ester->TMU - TMU Amine R'-NH₂ HOAt HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM, approximately 0.1-0.2 M).

  • Addition of Amine and Base: Add the desired amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of HATU: Add HATU (1.1-1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Table of Recommended Reaction Conditions (HATU):

Amine SubstrateEquivalents of AmineEquivalents of DIPEAEquivalents of HATUSolventReaction Time (h)Expected Yield
Primary, non-hindered1.12.51.1DMF2-4High
Primary, hindered1.23.01.2DMF8-16Moderate to High
Secondary, non-hindered1.12.51.1DCM4-8High
Secondary, hindered1.23.01.2DMF12-16Moderate
Aniline derivatives1.23.01.2DMF6-12Moderate to High
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[4] HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a more stable HOBt-ester, which reduces the risk of side reactions and racemization.[5]

Mechanism Visualization:

G Acid R-COOH O_acylisourea O-Acylisourea (unstable) Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt Urea_byproduct EDC-Urea (water-soluble) HOBt HOBt Amide R-CONH-R' HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (1.0 eq) and HOBt (1.1-1.2 eq).

  • Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., DCM or DMF, approximately 0.1-0.2 M).

  • Addition of Amine and Base: Add the amine (1.0-1.2 eq) to the solution. If the amine is provided as a salt (e.g., hydrochloride), add a base such as DIPEA or triethylamine (Et₃N) (1.1 eq per equivalent of salt).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to gradually warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute with ethyl acetate and perform the same aqueous washes. The water-soluble urea byproduct from EDC will be removed during these washes.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Table of Recommended Reaction Conditions (EDC/HOBt):

Amine SubstrateEquivalents of AmineEquivalents of HOBtEquivalents of EDCSolventReaction Time (h)Expected Yield
Primary, non-hindered1.11.11.2DCM4-8High
Primary, hindered1.21.21.5DMF12-24Moderate
Secondary, non-hindered1.11.11.2DCM8-16Good
Secondary, hindered1.21.21.5DMF16-24Low to Moderate
Aniline derivatives1.21.21.5DMF12-24Moderate

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance from either substrate.- Presence of water in the reaction.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the equivalents of the coupling reagent and/or amine.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products - N-acylurea formation (with carbodiimides): The O-acylisourea intermediate rearranges to a stable urea derivative.[4]- Epimerization (if chiral centers are present): Racemization of an α-chiral center in the carboxylic acid.- The addition of HOBt or HOAt minimizes N-acylurea formation.- Use of additives like HOBt or HOAt significantly suppresses epimerization. Perform the reaction at lower temperatures.
Difficult Purification - Removal of coupling agent byproducts: The urea from DCC is often difficult to remove. The tetramethylurea from HATU can be challenging to separate from polar products.- Excess base: DIPEA or Et₃N can be difficult to remove completely.- Use EDC, as its urea byproduct is water-soluble and easily removed with aqueous washes.[6]- Perform an acidic wash (e.g., 1 M HCl or 5% citric acid) to remove basic impurities.

Conclusion: Enabling the Synthesis of Novel Chemical Matter

The protocols and guidelines presented herein provide a comprehensive framework for the successful amide coupling of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid with a variety of amine nucleophiles. By understanding the chemical properties of this valuable building block and the mechanisms of common coupling reagents, researchers can confidently and efficiently synthesize novel amide derivatives for applications in drug discovery and beyond. The choice between HATU and EDC/HOBt will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and desired reaction efficiency. With careful execution and monitoring, these protocols will serve as a reliable starting point for the exploration of new chemical space.

References

  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. [Link]

  • PubChem. 3,4-dihydro-2-methoxy-2H-pyran. [Link]

  • Angewandte Chemie International Edition. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. Thiobenzoic Acid-Catalyzed Cα-H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. How many equivalents of HOBt must use in peptide coupling using EDC ?. [Link]

  • PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of some Amide derivatives and their Biological activity. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds.
  • ResearchGate. A Cross-Coupling Approach to Amide Bond Formation from Esters. [Link]

  • Reddit. Struggling with amide coupling. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction: Unlocking the Potential of a Versatile Scaffold 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid moi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid moiety for derivatization and a tetrahydropyran (THP) group, offers a unique combination of properties. The carboxylic acid group serves as a versatile handle for the introduction of various functional groups, primarily through the formation of esters and amides. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the molecule's polarity, hydrogen bonding capacity, and steric bulk.

The THP moiety in this molecule is a critical feature. It acts as a protecting group for a hydroxymethyl group, which is stable under a wide range of reaction conditions, including basic and neutral environments typically employed for amide coupling and certain esterification reactions.[1] This inherent stability allows for selective functionalization of the carboxylic acid without the need for additional protection and deprotection steps, streamlining the synthetic workflow. These application notes provide detailed protocols for the two most common and impactful derivatization strategies for this scaffold: Fischer-Speier esterification and amide bond formation using a peptide coupling reagent.

Core Derivatization Strategies: A Tale of Two Pathways

The primary site of reactivity on 3-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is the carboxylic acid group. The two most fundamental transformations to unlock the therapeutic potential of this scaffold are esterification and amidation. The choice between these pathways is dictated by the desired physicochemical properties and the intended biological target of the final compound.

G main 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid ester Ester Derivatives main->ester Esterification (e.g., Fischer-Speier) amide Amide Derivatives main->amide Amide Coupling (e.g., HATU, EDC)

Figure 1: Core derivatization pathways for 3-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[3]

Reaction Mechanism: A Proton-Catalyzed Nucleophilic Acyl Substitution

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]

G cluster_0 Fischer-Speier Esterification Mechanism Protonation Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation G cluster_1 HATU-Mediated Amide Coupling Mechanism Carboxylic Acid Activation Carboxylic Acid Activation Active Ester Formation Active Ester Formation Carboxylic Acid Activation->Active Ester Formation Nucleophilic Attack by Amine Nucleophilic Attack by Amine Active Ester Formation->Nucleophilic Attack by Amine Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack by Amine->Tetrahedral Intermediate Amide Formation Amide Formation Tetrahedral Intermediate->Amide Formation

Sources

Method

Application Notes & Protocols: Leveraging 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in Solid-Phase Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in solid-phase synthesis (SPS). We will explore the unique advantages conferred by the tetrahydropyran (THP) moiety, detail field-proven protocols for immobilization, scaffold elaboration, and cleavage, and provide expert insights into the causality of procedural choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of the THP Moiety

In the landscape of modern drug discovery, the assembly of small molecule libraries via solid-phase synthesis is a cornerstone for identifying novel therapeutic agents. The choice of building blocks is paramount, as their intrinsic properties directly influence the physicochemical characteristics of the final compounds. 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid emerges as a particularly valuable scaffold or linker component due to the dual functionality of its carboxylic acid handle for immobilization and the beneficial properties of the tetrahydropyran (THP) group.

The THP moiety is more than a simple steric group; it is a "pharmacophoric scaffold" that offers several advantages:

  • Improved Physicochemical Properties: Compared to its carbocyclic analog (cyclohexane), the ether oxygen in the THP ring can act as a hydrogen bond acceptor. This feature can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The THP ring is generally robust and less susceptible to metabolic degradation than many other cyclic ethers, contributing to a longer biological half-life.

  • Vectorial Orientation: The rigid, non-planar chair conformation of the THP ring, connected via a flexible methoxy linker to the aromatic core, allows for precise three-dimensional positioning of subsequent chemical diversifications, enabling a systematic exploration of chemical space.

This guide will treat the title compound as a foundational building block, demonstrating its seamless integration into established solid-phase synthesis workflows.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValueSource / Notes
CAS Number 859338-51-7
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Appearance White to off-white crystalline powderBased on analogous compounds.[1]
Solubility Soluble in DMF, DCM, THF, DioxaneCommon solvents for solid-phase synthesis.
Storage Room temperature, desiccatedStore in a dry environment to prevent hydrolysis.

Core Workflow & Methodologies

The utilization of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid in SPS follows a logical three-stage process: Immobilization, Elaboration, and Cleavage. Each stage requires careful selection of reagents and conditions to maximize yield and purity.

SPS_Workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Elaboration cluster_2 Phase 3: Cleavage Resin Wang Resin (Hydroxyl-functionalized) Activation Carboxylic Acid Activation (DIC/Oxyma) Resin->Activation Swell in DCM/DMF Immobilization Ester Bond Formation (Anchoring to Support) Activation->Immobilization Add Acid & Catalyst Elaboration Iterative Synthesis (e.g., Amide Couplings, Suzuki Reactions, etc.) Immobilization->Elaboration Resin-Bound Scaffold Cleavage Acidolytic Cleavage (TFA Cocktail) Elaboration->Cleavage Completed Sequence Product Purified Final Compound Cleavage->Product Precipitate & Purify

Figure 1. High-level workflow for solid-phase synthesis using the target building block.
Protocol 1: Immobilization onto Hydroxyl-Functionalized Resin (Wang Resin)

Wang resin is an ideal support for this application, as it forms an ester linkage with the building block's carboxylic acid that is stable to a wide range of reaction conditions but readily cleaved by moderate concentrations of trifluoroacetic acid (TFA). The use of N,N'-Diisopropylcarbodiimide (DIC) with an additive like Ethyl (hydroxyimino)cyanoacetate (Oxyma) is a modern, highly efficient method for esterification.

Causality Explained:

  • Why DIC/Oxyma? DIC is a liquid carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be unstable and prone to side reactions. Oxyma acts as a trapping agent, converting the O-acylisourea into a more stable, yet still highly reactive, Oxyma-ester active species.[3] This two-step activation minimizes racemization (if chiral centers are present) and suppresses the formation of N-acylurea byproducts, leading to cleaner reactions and higher loading efficiency.

  • Why DMAP? 4-(Dimethylamino)pyridine is a hyper-nucleophilic catalyst that facilitates the esterification reaction between the activated acid and the resin's hydroxyl groups. It is used in catalytic amounts to prevent side reactions associated with high concentrations.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with frit

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Add DCM (10 mL) and agitate gently for 30 minutes. Drain the solvent. Repeat with DMF (10 mL) for 30 minutes, then drain. Finally, wash 3x with DCM (10 mL each) and drain thoroughly.

  • Activation Solution Preparation: In a separate flask, dissolve 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (4 eq., 4.0 mmol, 945 mg) and Oxyma (4 eq., 4.0 mmol, 568 mg) in a minimal amount of DMF (~5 mL), then dilute with DCM (~15 mL).

  • Activation: Add DIC (4 eq., 4.0 mmol, 625 µL) to the activation solution. Stir at room temperature for 10-15 minutes. This pre-activation step is crucial for efficient formation of the active ester.

  • Loading Reaction: Add the pre-activated solution to the swollen resin. Add DMAP (0.1 eq., 0.1 mmol, 12 mg).

  • Agitation: Seal the vessel and agitate at room temperature on a shaker for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x 10 mL), DMF (3x 10 mL), and MeOH (3x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour. Wash as in step 6.

  • Drying: Dry the resin under high vacuum for at least 4 hours. The loading efficiency can be determined by weight gain or by cleaving a small sample and quantifying the released acid via HPLC. A typical loading of >0.8 mmol/g can be expected.

Protocol 2: Elaboration of the Resin-Bound Scaffold

Once immobilized, the aromatic ring of the benzoic acid moiety is available for further functionalization, such as palladium-catalyzed cross-coupling reactions, or if other functional groups were present, they could be elaborated. The most common next step in library synthesis is amide bond formation using the now-free carboxylic acid of a new building block. The following is a representative protocol for coupling an amine to a resin-bound carboxylic acid (reverse of the title compound's function, but demonstrates the principle). For our specific resin, the next steps would typically involve modification of the phenyl ring if desired, or proceeding directly to cleavage if it's being used as a simple linker.

Protocol 3: Cleavage from the Solid Support

The final step is the release of the synthesized molecule from the solid support. The ester linkage to the Wang resin is acid-labile. A "cleavage cocktail" containing a strong acid (TFA) and scavengers is used.

Causality Explained:

  • Why TFA? Trifluoroacetic acid is a strong, volatile acid that effectively protonates and cleaves the benzyl-type ester bond to the Wang resin.

  • Why Scavengers? During acidolysis, highly reactive carbocations are generated (e.g., the Wang resin-derived benzyl cation and any cations from acid-labile protecting groups used during elaboration).[4] These cations can re-attach to electron-rich functionalities on the desired product, such as tryptophan or methionine residues in peptides, or other sensitive groups. Triisopropylsilane (TIS) is a highly effective scavenger that traps these carbocations via hydride transfer, preventing side reactions.[5] Water is often included to aid in the hydrolysis of certain protecting groups.

Figure 2. Simplified mechanism of acidolytic cleavage and the role of scavengers.

Materials:

  • Loaded and dried resin from Protocol 1 (or after elaboration)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry resin (~100 mg) in a synthesis vessel or a suitable vial.

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail (2 mL) to the resin.

    • CRITICAL: Handle TFA with extreme care. It is highly corrosive.

  • Incubation: Seal the vessel and allow it to stand at room temperature for 2-3 hours with occasional gentle swirling.

  • Product Collection: Filter the resin through the frit, collecting the filtrate in a clean round-bottom flask. Wash the resin 2-3 times with small volumes of fresh TFA or DCM, combining the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporator) to remove the bulk of the TFA and DCM.

  • Precipitation: Add the concentrated residue dropwise to a flask containing cold diethyl ether (10-20 mL) with vigorous stirring. The desired product should precipitate as a solid.

  • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Collect the solid product by filtration or centrifugation.

  • Washing & Drying: Wash the solid with cold diethyl ether (2x) to remove residual scavengers and byproducts. Dry the final product under high vacuum.

  • Analysis: Characterize the final product by HPLC for purity and by LC-MS for identity verification.

Troubleshooting & Expert Insights

IssuePotential CauseRecommended Solution
Low Resin Loading Incomplete resin swelling; Inefficient acid activation; Steric hindrance.Ensure anhydrous solvents are used. Increase reaction time to 24h. Consider using a more potent activator system like HATU/DIPEA, especially for sterically hindered acids.
Incomplete Cleavage Insufficient cleavage time or volume of cocktail.Increase cleavage time to 4 hours. Ensure at least 10 mL of cleavage cocktail is used per gram of resin. Re-treat the resin with fresh cocktail if necessary.
Impure Final Product Incomplete capping; Side reactions during elaboration or cleavage.Always perform the capping step after initial loading. Ensure the correct scavengers are used for the functionalities present in your molecule.[6] Optimize purification (e.g., prep-HPLC).
Product Degradation Product is sensitive to strong acid.Reduce TFA concentration (e.g., 50% in DCM) and increase cleavage time.[7] Test cleavage on a small scale first to determine product stability.

Conclusion

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a robust and versatile building block for solid-phase synthesis. Its favorable physicochemical properties make it an attractive component for generating libraries of drug-like small molecules. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently incorporate this scaffold into their synthesis campaigns, accelerating the discovery of novel chemical entities.

References

  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. Available at: [Link]

  • Kappe, C. O. (2000). Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. Molecules, 5(8), M161. Available at: [Link]

  • Wang, Q., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega, 8(2), 2381-2388. Available at: [Link]

  • Jadhav, S. A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(9), 2639-2647. Available at: [Link]

  • Manne, S. R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007-6023. Available at: [Link]

  • Aapptec (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]

  • Peptideweb.com. Loading protocols. Available at: [Link]

  • PubChem. 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. Available at: [Link]

  • Malnuit, C., et al. (2021). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. ResearchGate. Available at: [Link]

  • Chem-Impex. Tetrahydro-2H-pyran-4-carboxylic acid. Available at: [Link]

  • Subirós-Funosas, R., et al. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • AOBChem. 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Available at: [Link]

  • Németh, G., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(21), 7431. Available at: [Link]

  • Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and purity of your final compound.

Synthesis Overview: A Modified Williamson Ether Synthesis Approach

The most common and industrially scalable route to 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a suitable leaving group on the (Tetrahydro-2H-pyran-4-yl)methanol backbone by the phenoxide of a 3-hydroxybenzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

The key steps are:

  • Activation of (Tetrahydro-2H-pyran-4-yl)methanol: The primary alcohol is converted into a better leaving group, typically a tosylate or a halide (bromide or chloride).

  • Deprotonation of 3-hydroxybenzoic acid ester: The phenolic hydroxyl group of a methyl or ethyl 3-hydroxybenzoate is deprotonated using a suitable base to form the corresponding phenoxide.

  • Nucleophilic Substitution (SN2 Reaction): The phenoxide attacks the activated (Tetrahydro-2H-pyran-4-yl)methanol derivative, displacing the leaving group to form the ether linkage.

  • Saponification: The ester is hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid, which is then neutralized with acid to precipitate the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile can vary based on reaction conditions, but the most frequently observed impurities are:

  • Unreacted Starting Materials: Methyl 3-hydroxybenzoate and (Tetrahydro-2H-pyran-4-yl)methanol or its activated derivative.

  • C-Alkylated Byproduct: Alkylation at the carbon atoms of the benzene ring instead of the phenolic oxygen.

  • Dialkylated Byproduct: Alkylation of both the hydroxyl and carboxyl groups of 3-hydroxybenzoic acid.

  • Elimination Byproduct: Formation of 4-methylenetetrahydro-2H-pyran from the activated (Tetrahydro-2H-pyran-4-yl)methanol under basic conditions.[1]

  • Solvent-Related Impurities: Residual high-boiling point solvents like DMF or DMSO.

Q2: My yield is consistently low. What are the likely causes?

A2: Low yields can often be traced back to a few key factors:

  • Incomplete Deprotonation of the Phenol: If the base used is not strong enough or used in insufficient quantity, a significant portion of the 3-hydroxybenzoate will remain unreacted.

  • Competing Elimination Reaction: As a common side reaction in Williamson ether synthesis, the base can promote an E2 elimination of the alkylating agent, especially at higher temperatures.[1]

  • Suboptimal Solvent Choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.[2]

  • Poor Quality of the Activated Tetrahydropyran Moiety: An unstable or impure tosylate or halide of (Tetrahydro-2H-pyran-4-yl)methanol can lead to side reactions and lower yields.

Q3: I am seeing a significant amount of a byproduct with a similar mass to my product in the LC-MS analysis. What could it be?

A3: This is often indicative of the formation of a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho and para positions of the aromatic ring.[3][4] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to an isomeric byproduct that can be challenging to separate from the desired product.[3][5]

Q4: Is the tetrahydropyran (THP) ring stable throughout the synthesis?

A4: The THP ring is generally stable under the basic and neutral conditions of the Williamson ether synthesis and saponification. However, it can be susceptible to ring-opening under strongly acidic conditions, which is a consideration during the final acidic workup and if using acidic purification methods.[6]

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions, grounded in the chemical principles of the synthesis.

Problem 1: High Levels of Unreacted Methyl 3-Hydroxybenzoate
Potential Cause Underlying Rationale Recommended Solution
Insufficient Base The stoichiometry of the base to the phenol is critical. Incomplete deprotonation leaves the nucleophile inactive.Use at least 1.1 to 1.5 equivalents of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under anhydrous conditions.
Presence of Water Water will consume the base and can also hydrolyze the activated tetrahydropyran derivative.Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
Low Reaction Temperature The activation energy for the SN2 reaction may not be reached, leading to a sluggish or incomplete reaction.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. A typical range is 60-80 °C.
Problem 2: Significant Formation of the C-Alkylated Impurity
Potential Cause Underlying Rationale Recommended Solution
Solvent Effects Protic solvents can form hydrogen bonds with the oxygen of the phenoxide, sterically hindering O-alkylation and favoring C-alkylation.[3]Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the phenoxide anion "naked" and highly nucleophilic at the oxygen.[7]
Counter-ion Effects The nature of the cation associated with the phenoxide can influence the site of alkylation.The use of potassium bases (e.g., K2CO3) can sometimes favor O-alkylation over sodium bases due to the larger, "softer" cation.[7]
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.Maintain the reaction temperature at the lower end of the effective range and monitor for the formation of the byproduct.
Problem 3: Presence of the Elimination Byproduct (4-methylenetetrahydro-2H-pyran)
Potential Cause Underlying Rationale Recommended Solution
Steric Hindrance Although the activated (Tetrahydro-2H-pyran-4-yl)methanol is a primary electrophile, steric bulk can still favor elimination.Ensure the use of a non-hindered base. If using an alkoxide base, ensure it is not sterically bulky.
High Reaction Temperature Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider longer reaction times at a lower temperature.
Strong, Bulky Base A strong, sterically hindered base will preferentially act as a base for elimination rather than allowing the phenoxide to act as a nucleophile.Use a non-hindered base like potassium carbonate or sodium hydride.

Visualizing the Synthesis and Impurity Formation

Main Synthesis Pathway

Synthesis_Pathway A Methyl 3-hydroxybenzoate F Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate A->F B (Tetrahydro-2H-pyran-4-yl)methanol D 4-(Tosyloxymethyl)tetrahydro-2H-pyran B->D Activation C TosCl, Pyridine D->F E Base (e.g., K2CO3) E->F Deprotonation & SN2 H 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid F->H Saponification G 1. NaOH, H2O/MeOH 2. HCl

Caption: Overall synthetic scheme for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Formation of Key Impurities

Impurity_Formation cluster_main Main Reaction cluster_impurities Side Reactions A Methyl 3-hydroxybenzoate Phenoxide C Desired O-Alkylation Product A->C D C-Alkylation Byproduct A->D C-Alkylation B 4-(Tosyloxymethyl)tetrahydro-2H-pyran B->C E 4-Methylenetetrahydro-2H-pyran (Elimination) B->E E2 Elimination

Caption: Competing pathways leading to common impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for In-Process Control and Final Purity Assessment

This protocol provides a general method for monitoring the reaction and assessing the purity of the final product. Method optimization may be required based on your specific HPLC system and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 10 90
    20 10 90
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many of the common impurities, particularly unreacted starting materials and some isomeric byproducts.

  • Solvent Selection: A mixture of ethanol and water is often a good starting point. Other solvent systems to consider are ethyl acetate/heptane or isopropanol/water.

  • Procedure: a. Dissolve the crude 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in a minimal amount of the hot primary solvent (e.g., ethanol). b. If necessary, filter the hot solution to remove any insoluble particulate matter. c. Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the first signs of persistent cloudiness appear. d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for at least one hour to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent mixture. g. Dry the purified crystals under vacuum.

References

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • US1686913A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.).
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. Retrieved January 24, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). Retrieved January 24, 2026, from [Link]

  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents. (n.d.).
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved January 24, 2026, from [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved January 24, 2026, from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). Arkat USA. Retrieved January 24, 2026, from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info. Retrieved January 24, 2026, from [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved January 24, 2026, from [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 24, 2026, from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit. Retrieved January 24, 2026, from [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office. Retrieved January 24, 2026, from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • 17.2: Substituted Benzoic Acids. (2019). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • FAD-2010-0029 — Benzoic acid. (2024). EU Science Hub. Retrieved January 24, 2026, from [Link]

  • CN1251833A - Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004). Retrieved January 24, 2026, from [Link]

  • 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)propanoicacid. (n.d.). Automated Topology Builder. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Cleavage of the tetrahydropyran ether in "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid"

Technical Support Center: Deprotection of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Welcome to the technical support guide for the cleavage of the tetrahydropyran (THP) ether in "3-(Tetrahydro-2H-pyran-4-ylmethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deprotection of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Welcome to the technical support guide for the cleavage of the tetrahydropyran (THP) ether in "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid." This document provides field-proven insights, detailed protocols, and troubleshooting solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the cleavage of a THP ether?

The tetrahydropyranyl (THP) group is an acetal, which serves as a common protecting group for alcohols.[1] Its removal, or deprotection, is achieved by acidic hydrolysis. The reaction mechanism involves three key steps:

  • Protonation: An acid catalyst protonates the oxygen atom within the THP ring, making it a better leaving group.[2]

  • Carbocation Formation: The C-O bond of the original alcohol cleaves, releasing the alcohol and forming a resonance-stabilized oxocarbenium ion intermediate.[1][2]

  • Nucleophilic Attack: A nucleophile, typically the solvent (like water or an alcohol), attacks the carbocation. This leads to the formation of a hemiacetal, which is in equilibrium with its open-chain form, 5-hydroxypentanal.[1]

The stability of the THP ether in basic and nucleophilic conditions, coupled with its easy removal under mild acidic conditions, makes it a versatile tool in multi-step synthesis.[3]

Q2: Which acid catalyst should I choose for this specific substrate?

For "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," the primary alcohol is protected, and the molecule contains a carboxylic acid. The benzoic acid moiety is generally stable under the mild acidic conditions required for THP cleavage.[4][5] The choice of acid depends on the desired reaction rate and the presence of other acid-sensitive functional groups.

Acid CatalystTypical ConditionsRationale & Considerations
p-Toluenesulfonic Acid (PTSA) Catalytic amount (0.1-0.2 eq.) in an alcohol solvent (e.g., Methanol, Ethanol) at RT to 50°C.Workhorse choice. Effective, inexpensive, and provides a good balance of reactivity. The reaction is typically clean.
Pyridinium p-Toluenesulfonate (PPTS) Catalytic amount (0.1-0.3 eq.) in an alcohol solvent (e.g., Ethanol) often with gentle heating (40-60°C).[6][7][8]Milder option. Ideal if your molecule has other acid-sensitive groups. PPTS is less acidic than PTSA, requiring slightly higher temperatures or longer reaction times.[1][9]
Acetic Acid (AcOH) Often used in a mixture, such as AcOH/THF/H₂O (e.g., 3:1:1 ratio) at RT to 40°C.[1]Mild and convenient. The aqueous system directly provides the nucleophile (water) for hydrolysis. Good for substrates with good solubility in this mixture.
Hydrochloric Acid (HCl) Dilute solution (e.g., 1-2 M) in a co-solvent like THF or Methanol at RT.Strong and fast. Use with caution. While effective, its high acidity can sometimes lead to side reactions if other sensitive functionalities are present.
Q3: Why is an alcohol (like methanol or ethanol) typically used as the solvent?

An alcohol solvent serves a dual purpose in THP deprotection:

  • Solubilizing Agent: It dissolves the substrate and the acid catalyst, ensuring a homogeneous reaction mixture.

  • Nucleophilic Scavenger: After the THP group is cleaved, it forms a reactive oxocarbenium ion. The alcohol solvent, present in large excess, rapidly traps this intermediate to form a stable acetal byproduct (e.g., 2-methoxytetrahydropyran if methanol is used).[1] This prevents the intermediate from participating in unwanted side reactions with your desired product or starting material. This process is often referred to as an acetal exchange.

Q4: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A good starting point is 1:1 Hexanes:Ethyl Acetate. You may need to add a small amount of acetic acid (0.5-1%) to the mobile phase to get well-defined spots for the carboxylic acid compounds.

  • Visualization: UV light (due to the benzene ring) and/or staining with an oxidizing agent like potassium permanganate.

  • Analysis: The starting material, being more non-polar (due to the bulky THP ether), will have a higher Rf value. The product, "3-(hydroxymethyl)benzoic acid," is a diol and thus significantly more polar, resulting in a much lower Rf value (closer to the baseline). The reaction is complete when the starting material spot is no longer visible.

Experimental Workflow & Protocol

This section provides a detailed, self-validating protocol for the cleavage of the THP ether from "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" using standard laboratory conditions.

Workflow Diagram

DeprotectionWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Dissolve 1. Dissolve Substrate in Methanol AddAcid 2. Add Catalytic Acid (e.g., PTSA) Dissolve->AddAcid Stir 3. Stir at Room Temp AddAcid->Stir Monitor 4. Monitor by TLC Stir->Monitor Quench 5. Quench with Sat. NaHCO₃ Monitor->Quench Reaction Complete Evaporate 6. Remove Methanol (in vacuo) Quench->Evaporate Extract 7. Extract with Ethyl Acetate Evaporate->Extract Dry 8. Dry & Evaporate Organic Layer Extract->Dry Purify 9. Purify (e.g., Chromatography) Dry->Purify

Caption: Standard workflow for THP deprotection.

Step-by-Step Protocol: PTSA-Catalyzed Deprotection in Methanol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" (1.0 eq.) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Continue adding until effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product, "3-(hydroxymethyl)benzoic acid."

Troubleshooting Guide

Problem 1: The reaction is incomplete or very slow.
  • Potential Cause A: Inactive Catalyst. The acid catalyst (e.g., PTSA) may have degraded over time.

    • Solution: Use a fresh bottle of the acid catalyst or a different, reliable acid like PPTS or HCl.

  • Potential Cause B: Insufficient Catalyst. The amount of catalyst may be too low to drive the reaction efficiently.

    • Solution: Increase the catalyst loading slightly (e.g., from 0.1 eq. to 0.2 eq.).

  • Potential Cause C: Low Temperature. Room temperature may be insufficient for this particular substrate.

    • Solution: Gently warm the reaction mixture to 40-50°C and continue to monitor by TLC.

Problem 2: The yield is low after workup and purification.
  • Potential Cause A: Product is water-soluble. The final product, "3-(hydroxymethyl)benzoic acid," is a polar molecule with two hydroxyl groups and may have significant solubility in the aqueous phase, leading to loss during extraction.

    • Solution: Perform more extractions (5-6 times) with ethyl acetate. Alternatively, you can saturate the aqueous layer with sodium chloride (brining out) to decrease the polarity of the aqueous phase and improve extraction efficiency.

  • Potential Cause B: Product loss during chromatography. The high polarity of the product can cause it to streak or remain on the silica gel column.

    • Solution: Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Adding 0.5% acetic acid to the eluent can also improve peak shape and recovery.

Problem 3: I see multiple new spots on my TLC plate.
  • Potential Cause A: Formation of Byproducts. If conditions are too harsh (e.g., too much strong acid, high temperatures), side reactions can occur. One possibility is the Fischer esterification of the carboxylic acid with the methanol solvent to form the methyl ester.

    • Solution: Switch to a milder catalyst like PPTS.[1][8] Ensure the reaction is not overheated and is quenched as soon as the starting material is consumed.

  • Potential Cause B: Degradation on TLC plate. Acid-sensitive compounds can sometimes degrade on the silica gel of the TLC plate, which is slightly acidic.

    • Solution: Neutralize the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (~1%) before spotting your sample. Alternatively, use a neutralized workup sample for TLC analysis.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Incomplete Reaction Inactive/insufficient catalyst; low temperature.Use fresh catalyst, increase loading to 0.2 eq., or warm to 40-50°C.
Low Yield Product is water-soluble; loss on column.Increase number of extractions; use a more polar eluent for chromatography (e.g., MeOH/DCM).
Multiple Byproducts Reaction conditions too harsh (esterification).Use a milder catalyst (PPTS); avoid excessive heat; quench promptly upon completion.
Streaking on TLC Polar product interacting with acidic silica.Add 0.5-1% acetic acid to the TLC eluent system.
Mechanism Visualization

The following diagram illustrates the acid-catalyzed cleavage of the THP ether.

Caption: Mechanism of acid-catalyzed THP ether cleavage.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Georg Thieme Verlag.
  • ChemHelp ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Available at: [Link]

  • Alonso, D. A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 199–207. Available at: [Link]

  • Askin, D. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Li, Z., & Ganesan, A. (1998). poly(4-vinylpyridinium p-toluenesulfonate) as a polymer-supported catalyst for hydrolysis of tetrahydropyranyl ethers. Synthetic Communications, 28(17), 3209-3216. Available at: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]

  • Thatipally, S., Acharyulu, P. V. R., & Dubey, P. K. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(1), 451-454.
  • Rogalinski, T., et al. (2005). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available at: [Link]

  • Lindhardt, A. T., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 416–422. Available at: [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • Common Organic Chemistry. Pyridinium p-Toluenesulfonate (PPTS). Available at: [Link]

  • American Chemical Society. (2020). Benzoic acid. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in Targeted Therapeutics In the landscape of modern drug development, particularly in the realms...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than an inert spacer. It is a critical determinant of therapeutic efficacy, safety, and pharmacokinetic profile. The judicious selection of a linker dictates the stability of the conjugate in circulation, the efficiency of payload or warhead release at the target site, and the overall physicochemical properties of the therapeutic agent. An inadequately chosen linker can lead to premature payload release, causing systemic toxicity, or it may be too stable, hindering the release of the active component and diminishing its therapeutic effect.[]

This guide provides an in-depth comparison of a specific, semi-rigid linker, 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid , against other commonly employed linker classes. We will delve into the structural and functional nuances that underpin their performance, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug development programs.

Featured Linker: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Structure and Physicochemical Properties

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a bifunctional linker characterized by a semi-rigid structure. It incorporates a tetrahydropyran (THP) ring, a phenyl group, and a carboxylic acid moiety. This unique combination of structural elements imparts a distinct set of physicochemical properties.

The THP ring is a key feature, offering a conformationally constrained ether.[2] This rigidity can be advantageous in pre-organizing the molecule for optimal interaction with its target. Compared to its carbocyclic analog, cyclohexane, the THP moiety exhibits lower lipophilicity, which can contribute to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The ether oxygen within the THP ring can also act as a hydrogen bond acceptor, potentially facilitating beneficial interactions with biological targets.[2]

The benzoic acid group provides a convenient attachment point for conjugation to antibodies or other targeting moieties, typically through amide bond formation. The ether linkage connecting the THP and phenyl rings offers a degree of flexibility while maintaining overall structural integrity.

Comparative Analysis with Other Linker Classes

The selection of a linker is a multi-faceted decision that hinges on the specific application (ADC, PROTAC, etc.), the nature of the payload or warhead, and the biological target. Below, we compare the inferred properties of the 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid linker with three major classes of linkers: flexible, cleavable, and other rigid linkers.

Flexibility vs. Rigidity: The Conformational Debate

Linker flexibility plays a pivotal role in the formation of a stable ternary complex in PROTACs and in ensuring proper ADC processing.[3]

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers, particularly those based on polyethylene glycol (PEG), are widely used due to their hydrophilicity, which can enhance the solubility of the entire conjugate.[4] Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the likelihood of productive ternary complex formation. However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]

  • Rigid Linkers (e.g., Alkynes, Piperazines, Phenyl Rings): Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5] This can lead to improved potency and selectivity.[5] However, a lack of flexibility can also make it more challenging to achieve the optimal geometry for the ternary complex.[4]

  • 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (A Semi-Rigid Approach): This linker occupies a middle ground. The THP and phenyl rings provide a degree of rigidity, which can aid in maintaining a defined distance and orientation between the two ends of the conjugate. This can be particularly beneficial for improving pharmacokinetic properties.[4] The ether linkage introduces a point of flexion, preventing the linker from being completely rigid. This balance of rigidity and constrained flexibility is a key attribute that can be fine-tuned to optimize biological activity.

Logical Framework for Linker Design

LinkerDesign cluster_Properties Desired Linker Properties cluster_Types Linker Types Solubility Solubility (Aqueous) Flexible Flexible (e.g., PEG) Solubility->Flexible High Stability Stability (Plasma) Rigid Rigid (e.g., Phenyl, Piperazine) Stability->Rigid Often High Release Payload Release (Target Site) Cleavable Cleavable (e.g., Disulfide, Ester) Release->Cleavable Controlled THP_Linker 3-(Tetrahydro-2H-pyran- 4-ylmethoxy)benzoic Acid THP_Linker->Solubility Moderate THP_Linker->Stability High (Inferred) THP_Linker->Rigid Semi-Rigid

Caption: A diagram illustrating the interplay between desired linker properties and different linker types.

Solubility and Hydrophilicity

The overall solubility of an ADC or PROTAC is critical for its formulation and in vivo performance.

  • PEG Linkers: As the gold standard for enhancing solubility, PEG linkers are highly hydrophilic and can mitigate the aggregation often caused by hydrophobic payloads.[4]

  • Alkyl Chains: Simple alkyl linkers are generally hydrophobic and can decrease the aqueous solubility of the conjugate.[6]

Stability and Payload Release

Linker stability in systemic circulation is paramount to prevent premature release of the payload, which can lead to off-target toxicity.[]

  • Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. They generally exhibit high plasma stability.[8]

  • Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the target cell, such as low pH in lysosomes (e.g., hydrazones), high glutathione concentrations (e.g., disulfides), or specific enzymes like cathepsins (e.g., peptide linkers).[] The stability of cleavable linkers can be a delicate balance, as some may be susceptible to premature cleavage.[]

  • 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: The ether and carbon-carbon bonds in this linker are generally stable to enzymatic and chemical degradation in plasma, suggesting it would function as a non-cleavable linker. Its stability would be comparable to other robust, non-cleavable linkers. The semi-rigid nature of the linker could also sterically shield adjacent cleavable moieties if it were incorporated into a more complex, cleavable linker design.

Table 1: Comparative Summary of Linker Properties

Property3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic AcidPEG LinkersAlkyl LinkersRigid Aromatic/Cyclic LinkersCleavable Linkers (General)
Flexibility Semi-RigidHighHighLowVaries
Solubility ModerateHighLowLow to ModerateVaries
Plasma Stability High (Non-cleavable)HighHighHighVariable (Designed to cleave)
Payload Release Lysosomal DegradationLysosomal DegradationLysosomal DegradationLysosomal DegradationTriggered (pH, enzymes, etc.)
Key Advantage Balanced Rigidity & Improved ADMEHigh SolubilitySynthetic SimplicityConformational ControlControlled Payload Release

Experimental Protocols for Linker Evaluation

To empirically compare the performance of different linkers, a series of standardized in vitro and in vivo experiments are essential.

Protocol 1: In Vitro Plasma Stability Assay for ADCs

This protocol is designed to assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[9]

Workflow for In Vitro Plasma Stability Assay

PlasmaStability Start ADC Incubation in Plasma (37°C) Timepoints Collect Aliquots at Various Timepoints Start->Timepoints Capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Timepoints->Capture Analysis LC-MS Analysis to Determine DAR Capture->Analysis Result Calculate Half-life (t½) of Intact ADC Analysis->Result

Caption: A simplified workflow for determining the in vitro plasma stability of an antibody-drug conjugate.

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma (human, mouse, rat, etc.) at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Dilute the test ADC into the plasma to a final concentration of approximately 1 mg/mL. Incubate the mixture in a temperature-controlled environment at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the ADC-plasma mixture. Immediately quench any potential enzymatic activity by adding an appropriate quenching solution and storing on ice or at -80°C until analysis.

  • ADC Capture: For analysis, the ADC is typically isolated from the plasma matrix using immunoaffinity capture, for example, with Protein A or G magnetic beads that bind to the Fc region of the antibody.

  • Analysis by LC-MS: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker instability or payload loss.

  • Data Analysis: Plot the average DAR as a function of time and fit the data to a suitable kinetic model to determine the half-life of the intact ADC in plasma.

Protocol 2: Ternary Complex Formation and Stability Assay for PROTACs

This protocol utilizes AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target protein of interest (POI), the E3 ligase, and the PROTAC at various concentrations. The POI and E3 ligase should be tagged (e.g., with biotin and a FLAG-tag, respectively) for detection.

  • Complex Formation: In a microplate, combine the POI, E3 ligase, and PROTAC. Allow the components to incubate at room temperature to facilitate ternary complex formation.

  • Addition of Detection Reagents: Add AlphaLISA acceptor beads (e.g., streptavidin-coated to bind the biotinylated POI) and donor beads (e.g., anti-FLAG antibody-coated to bind the FLAG-tagged E3 ligase).

  • Incubation: Incubate the plate in the dark to allow for the binding of the beads to the ternary complex.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. A high signal indicates the formation of a stable ternary complex, as the donor and acceptor beads are brought into close proximity.

  • Data Analysis: Plot the AlphaLISA signal as a function of PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Conclusion and Future Perspectives

The selection of a linker is a critical decision in the design of ADCs and PROTACs, with profound implications for their therapeutic success. The 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid linker presents a compelling option for developers seeking to balance rigidity, solubility, and metabolic stability. Its semi-rigid nature, conferred by the THP and phenyl rings, can aid in pre-organizing the conjugate for optimal target engagement while avoiding the potential pitfalls of excessive flexibility or rigidity. The inherent polarity of the THP moiety is also advantageous for improving ADME properties.[2]

While direct, head-to-head experimental comparisons with other linker classes are not yet widely published, a thorough understanding of the structure-activity relationships of its constituent parts allows for a scientifically grounded prediction of its performance. As the field of targeted therapeutics continues to evolve, we anticipate that linkers with such finely-tuned physicochemical properties will play an increasingly important role in the development of safer and more effective drugs. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation and selection of the optimal linker for any given application.

References

  • R, I, Troup.; et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020, 1(5): 273–312.
  • Dong, Yawen, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B (2024).
  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. [Link]

  • Pan, L., et al.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Nunes, J., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. bioRxiv (2023).
  • University of Bath. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Cui, J., et al. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry (2024).
  • ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. [Link]

  • Le, B., et al. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega 2.8 (2017): 4125-4134.
  • Su, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology 12 (2021): 689829.
  • Cecchini, C., et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry 76.4 (2022): 354-359.
  • Huffman, M. A., et al. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry 70.11 (2005): 4409-4413.
  • Mateeva, N. N., et al. The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry 12.5 (2005): 551-571.
  • Su, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology 12 (2021).
  • Sterling Pharma Solutions. Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • Wang, T., et al.
  • Shen, B. Q., et al. PK profiles of ADCs with different linker stability. Therapeutic Delivery 6.11 (2015): 1259-1270.
  • Sygnature Discovery. Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube, 7 Apr. 2025, [Link].

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Wassvik, C. M., et al. Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Research 31.5 (2014): 1147-1159.
  • O'Brien, P., et al. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry 1.2 (2003): 233-242.
  • Staben, L. R., et al. Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Bioorganic & Medicinal Chemistry Letters 26.15 (2016): 3617-3620.
  • Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]

  • Miller, D. C., et al. 3-Chloropropylbis(catecholato)silicate as a Bifunctional Reagent for the One-Pot Synthesis of Tetrahydroquinolines from o-Bromosulfonamides. The Journal of Organic Chemistry 88.17 (2023): 12245-12250.
  • Chau, C. H., et al. Advances and Limitations of Antibody Drug Conjugates for Cancer. Cancers 13.11 (2021): 2795.
  • MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Derivatives as ALK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a wide array of cellular processes. Its dysregulation is implicated in nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a wide array of cellular processes. Its dysregulation is implicated in numerous pathologies, including cancer and fibrosis. A key mediator in this pathway is the TGF-β type I receptor, also known as activin-like kinase 5 (ALK5). Consequently, the development of potent and selective ALK5 inhibitors has emerged as a promising therapeutic strategy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of ALK5 inhibitors built around a 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole core, with a particular focus on the contributions of the tetrahydro-2H-pyran moiety and modifications to the benzoic acid component.

The Core Scaffold: A Foundation for Potent ALK5 Inhibition

The foundational structure for this class of inhibitors is a pyrazole ring substituted with a pyridine-4-oxy group at the 4-position and a tetrahydro-2H-pyran-4-yl group at the 3-position. The 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid scaffold serves as a key building block in the synthesis of these potent ALK5 inhibitors. The pyrazole acts as a central scaffold, positioning the other functional groups for optimal interaction with the ALK5 kinase domain. The tetrahydro-2H-pyran (THP) ring is a critical component, contributing to the overall binding affinity and physicochemical properties of the compounds.

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR of these pyrazole derivatives has revealed several key insights into the structural requirements for potent ALK5 inhibition. The following sections detail the impact of modifications at different positions of the core scaffold.

The THP ring at the 3-position of the pyrazole core is a crucial element for high-potency ALK5 inhibition. Its non-planar, saturated heterocyclic structure is thought to provide a favorable conformation for binding within the hydrophobic pocket of the ALK5 active site. The oxygen atom within the THP ring may also participate in hydrogen bonding interactions, further anchoring the inhibitor.

The benzoic acid portion of the molecule, attached to the pyrazole core via an ether linkage, offers a versatile point for modification to enhance potency and fine-tune pharmacokinetic properties.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring of the benzoic acid have a significant impact on inhibitory activity. Generally, small, electron-withdrawing groups are favored.

  • Amide Derivatives: Conversion of the carboxylic acid to various amides has been extensively explored. This modification can influence solubility, cell permeability, and metabolic stability.

Comparative Analysis of Key Derivatives

To illustrate the SAR, the following table summarizes the in vitro activity of representative compounds against ALK5 autophosphorylation and NIH3T3 cell proliferation.

CompoundR Group (Modification on Benzoic Acid Amide)ALK5 IC50 (nM)NIH3T3 IC50 (nM)
8a -NH2150320
8c -NH(CH3)85180
8h -NH(CH2CH2OH)2574.6
8k -N(CH3)2120250

Data sourced from a study on 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as ALK5 inhibitors.[1]

Analysis of the Data:

  • Primary Amide (8a): The unsubstituted amide shows moderate potency.

  • Secondary Amides (8c, 8h): Introduction of a small alkyl group (methyl in 8c ) improves potency. The most significant enhancement is observed with the 2-hydroxyethyl group in 8h , which demonstrates a 6-fold increase in ALK5 inhibition compared to the primary amide. This suggests a potential hydrogen bond interaction with the enzyme.[1]

  • Tertiary Amide (8k): The dimethylated amide shows a decrease in activity compared to the secondary amides, indicating that at least one N-H bond may be important for optimal binding or that steric hindrance from the two methyl groups is detrimental.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed experimental methodologies for key assays.

This assay quantifies the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA). Prepare a stock solution of recombinant human ALK5 protein.

  • Compound Incubation: Add varying concentrations of the test compound to the wells of a microtiter plate.

  • Kinase Reaction Initiation: Add the ALK5 enzyme and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated ALK5 using a suitable detection method, such as an antibody-based assay (e.g., ELISA) with a chemiluminescent or fluorescent readout.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on a fibroblast cell line.

Step-by-Step Methodology:

  • Cell Culture: Culture NIH3T3 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To further clarify the concepts discussed, the following diagrams are provided.

SAR_ALK5_Inhibitors cluster_scaffold Core Scaffold cluster_modifications Modifications on Benzoic Acid Amide cluster_key_findings Key SAR Findings Pyrazole Pyrazole PyridineOxy 4-(Pyridine-4-oxy) Pyrazole->PyridineOxy at C4 THP 3-(Tetrahydro-2H-pyran-4-yl) Pyrazole->THP at C3 Finding1 THP ring is crucial THP->Finding1 R_group R Group on Amide Potency Biological Potency (IC50) R_group->Potency Influences Finding2 Secondary amides are preferred R_group->Finding2 Finding3 Small, polar groups on amide enhance activity R_group->Finding3

Caption: Key structural features and their influence on the activity of ALK5 inhibitors.

ALK5_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase Buffer, ALK5 Enzyme, ATP Incubate Incubate Compounds with ALK5 and ATP Reagents->Incubate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Incubate Phosphorylation Autophosphorylation of ALK5 Occurs Incubate->Phosphorylation Stop_Reaction Stop Reaction Phosphorylation->Stop_Reaction Quantify Quantify Phosphorylated ALK5 (e.g., ELISA) Stop_Reaction->Quantify Analyze Calculate IC50 Values Quantify->Analyze

Caption: Workflow for the in vitro ALK5 kinase autophosphorylation assay.

Conclusion and Future Directions

The 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid scaffold has proven to be a valuable starting point for the development of potent ALK5 inhibitors. The SAR studies highlight the importance of the THP moiety and demonstrate that modifications to the benzoic acid amide can significantly modulate inhibitory activity. Specifically, the derivative 8h , with a 2-hydroxyethyl amide, stands out as a highly potent compound with an IC50 of 25 nM against ALK5.[1] Future work in this area could focus on further optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles, potentially leading to the development of novel therapeutics for cancer and fibrotic diseases.

References

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Analogs

Introduction: Scaffolding for Success In modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. The title compound, 3-(Tetrahydro-2H-pyran-4-ylmetho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolding for Success

In modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. The title compound, 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, represents a confluence of privileged structural motifs: a benzoic acid capable of critical ionic and hydrogen bonding interactions, a flexible ether linkage, and a tetrahydropyran (THP) ring. The THP moiety is particularly valuable; as a bioisostere of a cyclohexane, it often improves physicochemical properties such as solubility and metabolic stability, while its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target engagement.[1][2] This guide provides an in-depth exploration of the synthesis of this core structure and a series of rationally designed analogs. We will delve into the causality behind the synthetic strategies, provide robust experimental protocols, and present a comparative analysis to illuminate structure-activity relationships (SAR).

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for coupling the phenolic benzoic acid core with the tetrahydropyran fragment is the venerable Williamson ether synthesis.[3][4] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate.

Causality of Experimental Design:

  • Starting Materials: We begin with a methyl ester of 3-hydroxybenzoic acid. The ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the basic conditions of the etherification. Methyl 3-hydroxybenzoate is commercially available and cost-effective. The electrophile, 4-(bromomethyl)tetrahydro-2H-pyran, is chosen for its reactive primary bromide, which is ideal for SN2 reactions.[4]

  • Base Selection: A moderately strong base is required to deprotonate the phenol without hydrolyzing the ester. Potassium carbonate (K₂CO₃) is an excellent choice. It is strong enough to generate the nucleophilic phenoxide but generally not harsh enough to cleave the methyl ester under the reaction conditions. For less reactive phenols, a stronger base like sodium hydride (NaH) could be used, but this increases the risk of side reactions.[5]

  • Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[5]

  • Final Deprotection: The synthesis culminates in the hydrolysis of the methyl ester to yield the final carboxylic acid. This is readily achieved under basic conditions using sodium hydroxide (NaOH), followed by acidic workup.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification SM1 Methyl 3-hydroxybenzoate Reagents1 K₂CO₃, DMF 80 °C, 12h SM1->Reagents1 SM2 4-(Bromomethyl)tetrahydro-2H-pyran SM2->Reagents1 Intermediate Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate Reagents1->Intermediate Reagents2 1. NaOH, MeOH/H₂O 2. HCl (aq) Intermediate->Reagents2 Product 3-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic Acid Reagents2->Product Analog_Synthesis cluster_core Common Precursors cluster_analogs Analog Synthesis Pathways THP_Br 4-(Bromomethyl)tetrahydro-2H-pyran A1_prod Analog 1 (Parent) A2_prod Analog 2 (para-isomer) A3_prod Analog 3 (Methoxy) A4_prod Analog 4 (Fluoro) Base K₂CO₃, DMF A1_start Methyl 3-hydroxybenzoate A1_start->A1_prod 1. Etherification 2. Hydrolysis A2_start Methyl 4-hydroxybenzoate A2_start->A2_prod 1. Etherification 2. Hydrolysis A3_start Methyl 3-hydroxy-4-methoxybenzoate A3_start->A3_prod 1. Etherification 2. Hydrolysis A4_start Methyl 5-fluoro-3-hydroxybenzoate A4_start->A4_prod 1. Etherification 2. Hydrolysis

Sources

Comparative

A Comparative Guide to the Validation of Novel GPR40 Agonists in Type 2 Diabetes: A Case Study of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

This guide provides a comprehensive framework for the preclinical validation of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," a novel selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," a novel selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The primary therapeutic indication for GPR40 agonists is Type 2 Diabetes Mellitus (T2DM), owing to their ability to stimulate glucose-dependent insulin secretion from pancreatic β-cells.[1][2][3] This mechanism offers a significant advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[3]

Our objective is to present a rigorous, multi-faceted validation strategy, comparing our lead compound with Fasiglifam (TAK-875), a well-characterized GPR40 agonist that, despite demonstrating robust efficacy in Phase III clinical trials, was discontinued due to concerns regarding liver safety.[4][5][6] This comparison will not only benchmark the efficacy of our compound but also critically assess its safety profile, a key determinant for the progression of any new GPR40 agonist.

The GPR40 Target and its Therapeutic Rationale in T2DM

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[2][3] It is activated by medium and long-chain free fatty acids (FFAs).[2] This activation triggers a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[7][8]

The primary signaling pathway for GPR40 is through the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][8] This results in an increase in intracellular calcium concentrations ([Ca2+]i), a critical step for insulin granule exocytosis.[3][8] Some GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production, which can further enhance insulin secretion and promote the release of incretin hormones like GLP-1 from gut L-cells.[9][10]

The glucose-dependent nature of GPR40-mediated insulin secretion is a key therapeutic advantage.[1] At low glucose levels, the ATP-sensitive potassium (KATP) channels in β-cells are open, hyperpolarizing the cell membrane and preventing significant insulin release, even in the presence of a GPR40 agonist. When glucose levels rise, KATP channels close, leading to membrane depolarization and subsequent calcium influx. GPR40 activation amplifies this glucose-initiated signal.

Signaling Pathway of GPR40 Agonists

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist (e.g., Compound X, Fasiglifam) GPR40 GPR40/FFAR1 Agonist->GPR40 Binds Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: GPR40 agonist-induced Gαq signaling pathway in pancreatic β-cells.

Comparative In Vitro Validation Strategy

The initial phase of validation involves a suite of in vitro assays to determine the potency, selectivity, and mechanism of action of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" (termed "Compound X" for brevity) relative to Fasiglifam.

Experimental Workflow for In Vitro Profiling

in_vitro_workflow Start Start: Compound X & Fasiglifam Binding 1. Receptor Binding Assay (Radioligand Displacement) Start->Binding Functional 2. Functional Assays (HEK293-hGPR40 cells) Binding->Functional Ca_Flux 2a. Calcium Flux (FLIPR) Functional->Ca_Flux Beta_Arrestin 2b. β-Arrestin Recruitment Functional->Beta_Arrestin Selectivity 3. Selectivity Panel (Against related GPCRs) Ca_Flux->Selectivity Beta_Arrestin->Selectivity Cell_Based_Efficacy 4. Pancreatic β-cell Line Assays (e.g., MIN6, INS-1E) Selectivity->Cell_Based_Efficacy GSIS 4a. Glucose-Stimulated Insulin Secretion (GSIS) Cell_Based_Efficacy->GSIS Metabolism 5. In Vitro ADME/Tox GSIS->Metabolism Microsomal 5a. Microsomal Stability (Human, Rat, Dog) Metabolism->Microsomal Hepatocyte 5b. Hepatocyte Toxicity (Primary Human Hepatocytes) Metabolism->Hepatocyte BSEP 5c. BSEP Inhibition Assay Metabolism->BSEP End End: Profile Comparison Microsomal->End Hepatocyte->End BSEP->End decision_tree Start In Vitro Data Review Potency_Check Potent & Selective? (Ki & EC50 < 100 nM) Start->Potency_Check GSIS_Check Effective in GSIS Assay? (>2-fold increase) Potency_Check->GSIS_Check Yes Stop1 Stop Program: Poor Potency Potency_Check->Stop1 No Safety_Check Favorable In Vitro Safety? (Hepatocyte CC50 > 50 µM BSEP IC50 > 30 µM) GSIS_Check->Safety_Check Yes Stop2 Stop Program: Lack of Efficacy GSIS_Check->Stop2 No Stop3 Stop Program: Safety Concerns Safety_Check->Stop3 No Proceed_InVivo Proceed to In Vivo (IPGTT) Safety_Check->Proceed_InVivo Yes InVivo_Check Significant Glucose Lowering in IPGTT? Proceed_InVivo->InVivo_Check Stop4 Stop Program: Poor In Vivo Efficacy InVivo_Check->Stop4 No Proceed_Tox Advance to Preclinical Tox Studies InVivo_Check->Proceed_Tox Yes

Caption: A decision-making framework for GPR40 agonist progression.

Conclusion

This guide outlines a comprehensive and logical approach to the preclinical validation of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" as a potential treatment for Type 2 Diabetes. By directly comparing its performance against the well-documented, albeit flawed, GPR40 agonist Fasiglifam, we can establish a robust dataset that addresses both efficacy and the critical safety liabilities that have hindered this class of drugs. The step-wise experimental protocols and clear decision-making logic provide a self-validating system to ensure that only candidates with a high probability of success are advanced toward clinical development. The ultimate goal is to leverage the proven therapeutic potential of GPR40 agonism while mitigating the risks that led to the failure of previous candidates.

References

  • Takeda Pharmaceutical Company Limited. (2013, December 26). Takeda Announces Termination of Fasiglifam (TAK-875) Development. Takeda. [Link]

  • Chen, Z., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]

  • Lin, D. C. H., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. [Link]

  • Nagakura, T., et al. (2015). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. PLoS ONE. [Link]

  • Lu, J., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]

  • Kebede, M. A., et al. (2008). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes. [Link]

  • Luo, J., et al. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]

  • Kaku, K., et al. (2016). Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study. Diabetes, Obesity and Metabolism. [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). Evotec. [Link]

  • ClinicalTrials.gov. (2013). TAK-875 (Fasiglifam) in Combination With Sitagliptin in Adults With Type 2 Diabetes. [Link]

Sources

Validation

Conformational analysis of the tetrahydropyran ring in "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid"

Unlocking the Conformational Landscape of a Privileged Scaffold in Medicinal Chemistry The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, celebrated for its favorable physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking the Conformational Landscape of a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, celebrated for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Its presence in numerous approved drugs and clinical candidates underscores its significance as a "privileged scaffold." However, the therapeutic efficacy and safety profile of any THP-containing molecule are intrinsically linked to its three-dimensional structure. The seemingly subtle choice between an axial and equatorial orientation of a substituent can dramatically alter a compound's interaction with its biological target and off-target proteins.

This guide provides a comprehensive, in-depth analysis of the conformational preferences of the tetrahydropyran ring in a representative molecule, "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid." We will explore both experimental and computational approaches to elucidate the dominant chair conformation and the energetic landscape of its ring-flipping equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous conformational analysis to their own drug discovery programs.

The Central Question: Axial vs. Equatorial Preference

The fundamental conformational question for a substituted tetrahydropyran ring revolves around the energetic preference of its substituents for either an axial or equatorial position. In the case of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," the key substituent is the 4-ylmethoxy)benzoic acid group. The equilibrium between the two chair conformations is a critical determinant of the molecule's overall shape and, consequently, its biological activity.

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer a a b b a->b Ring Flip b->a

Figure 1: A simplified representation of the ring-flipping equilibrium between the axial and equatorial conformers of a 4-substituted tetrahydropyran.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for determining the conformation of molecules in solution. For the tetrahydropyran ring, proton (¹H) NMR is particularly informative.

Key Parameters:

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the protons on the THP ring, we can deduce the relative orientations of the substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. The observation of NOEs between specific protons can provide definitive proof of their relative axial or equatorial positions.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the tetrahydropyran ring.

    • Measure the coupling constants (³JHH) for the protons at the C2, C3, C5, and C6 positions.

    • Irradiate specific proton signals and observe the NOE enhancements to determine through-space interactions.

Data Interpretation:

Coupling Constant (³JHH)Dihedral AngleImplied Relationship
Large (8-13 Hz)~180°Axial-Axial
Small (1-5 Hz)~60°Axial-Equatorial, Equatorial-Equatorial
X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule. While the solution-state conformation may differ, the crystal structure provides a highly accurate starting point for computational studies and can reveal key intramolecular interactions that stabilize a particular conformation.

Experimental Workflow:

G cluster_0 X-ray Crystallography Workflow a Crystal Growth b Data Collection a->b c Structure Solution b->c d Structure Refinement c->d

Figure 2: A generalized workflow for determining the solid-state conformation of a molecule using X-ray crystallography.

Computational Modeling: A Complementary Approach

Computational methods are indispensable for understanding the energetic landscape of conformational changes and for predicting the relative populations of different conformers.

Density Functional Theory (DFT) Calculations

DFT calculations provide a highly accurate means of calculating the relative energies of different conformers. By performing a conformational search and geometry optimization, we can identify the lowest energy conformers and predict their relative populations based on the Boltzmann distribution.

Computational Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory.

  • Population Analysis: Calculate the relative population of each conformer using the Boltzmann distribution equation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. By simulating the motion of the molecule in a solvent environment, we can observe conformational transitions and calculate the free energy difference between different conformational states.

Comparative Analysis: The Tetrahydropyran Ring vs. Alternative Scaffolds

The choice of a heterocyclic scaffold can have a profound impact on the properties of a drug candidate. The following table compares the key properties of the tetrahydropyran ring with those of other commonly used heterocyclic scaffolds.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Tetrahydropyran Saturated, flexible, hydrogen bond acceptorGood solubility, metabolic stabilityCan be conformationally complex
Piperidine Saturated, flexible, hydrogen bond donor/acceptorCan introduce a basic centerPotential for hERG liability
Morpholine Saturated, flexible, two hydrogen bond acceptorsGood solubility, often metabolically stableCan be too polar
Tetrahydrofuran Saturated, more planar than THP, hydrogen bond acceptorCan offer a different vector for substituentsCan be less metabolically stable than THP

Conclusion

The conformational analysis of the tetrahydropyran ring in "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" is a critical step in understanding its structure-activity relationship. A combination of experimental techniques, particularly NMR spectroscopy, and computational modeling provides a powerful toolkit for elucidating the conformational preferences of this important medicinal chemistry scaffold. By carefully considering the conformational landscape of the THP ring, drug discovery teams can make more informed decisions in the design and optimization of new therapeutic agents.

References

  • Conformational Analysis of Saturated Six-Membered Heterocycles. Chemical Reviews.[Link]

  • The Karplus Equation: A Theoretical and Experimental Study. Journal of the American Chemical Society.[Link]

  • Nuclear Overhauser Effect in Structural and Conformational Analysis. VCH Publishers.[Link]

  • Introduction to Computational Chemistry. John Wiley & Sons.[Link]

  • The Role of Tetrahydropyran Rings in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, a compound often utilized as an intermediate in organic and pharmaceutical synthesis.[1][2] By adhering to these procedures, we can ensure a safe laboratory environment and minimize our environmental impact.

I. Hazard Profile and Risk Assessment

Based on data from analogous compounds such as other tetrahydropyran-substituted benzoic acids and benzoic acid itself, we can anticipate the following hazards for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid:

  • Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin irritation and serious eye irritation or damage.[3][4][5][6][7][8][9][10]

  • Respiratory Tract Irritation: Inhalation of dusts may lead to respiratory irritation.[4][5][6][7][10]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[4][9][11]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazard Associated Risk Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[4][6][7][9][10]Chemical-resistant gloves (e.g., Butyl, Neoprene), lab coat.[12]
Eye Contact Causes serious eye irritation/damage.[3][4][5][7][8][9][10]Safety glasses with side shields or chemical splash goggles.[11]
Inhalation May cause respiratory irritation.[4][5][6][7][10]Use in a well-ventilated area or under a chemical fume hood.[4][11] If dust is generated, a NIOSH-approved respirator may be necessary.
Ingestion Harmful if swallowed.[4][9][11]Do not eat, drink, or smoke when handling.[6][9] Wash hands thoroughly after handling.[4][5][7][10]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is that it must be treated as hazardous waste.[3][12][13] Under no circumstances should it be disposed of down the drain or in regular trash.[3][11][12][13]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated solid 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in a dedicated, clearly labeled, and sealable container.[6][7][11][12][14] Suitable containers include polyethylene or polypropylene bottles.[6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or paper towels from a spill cleanup, should also be collected in a separate, labeled container for hazardous waste.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid," and the associated hazards (e.g., "Irritant").[13]

2. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[12]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, avoid generating dust.[3][6][8][11][14] You can moisten the material slightly with water to prevent it from becoming airborne.[12]

  • Cleanup: Carefully sweep or scoop the spilled material into a designated hazardous waste container.[7][11][14] For larger spills, use an inert absorbent material like sand or vermiculite.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6][12]

3. Final Disposal:

  • Licensed Waste Hauler: The collected hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[13] These companies are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.

  • Regulatory Compliance: It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations, which may include those from the Environmental Protection Agency (EPA) or equivalent regional bodies.[12]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

G Disposal Workflow for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling of Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_decision Is there waste to dispose of? fume_hood->waste_decision solid_waste Collect Solid Waste waste_decision->solid_waste Yes, solid contaminated_waste Collect Contaminated Materials waste_decision->contaminated_waste Yes, contaminated items spill Spill Occurs waste_decision->spill Accident container Use a Designated, Sealable Hazardous Waste Container solid_waste->container contaminated_waste->container spill->ppe labeling Label Container Clearly: - Chemical Name - 'Hazardous Waste' - Hazard Symbols container->labeling storage Store Waste in a Secure, Designated Area labeling->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal_co Arrange Pickup by a Licensed Waste Disposal Company ehs->disposal_co end End: Proper Disposal disposal_co->end

Caption: Disposal workflow for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

IV. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a critical component of responsible laboratory practice. By understanding its potential hazards, implementing rigorous handling and collection procedures, and partnering with certified waste management professionals, we uphold our commitment to safety and environmental stewardship. This proactive approach not only protects ourselves and our colleagues but also builds a foundation of trust in the scientific community.

References

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Safety Data Sheet: Benzoic acid. Carl ROTH.

  • Safety Data Sheet. CymitQuimica.

  • SAFETY DATA SHEET - 4-(Hydroxymethyl)tetrahydropyran. Fisher Scientific.

  • BENZOIC ACID. Alpha Resources.

  • SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid. Fisher Scientific.

  • 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. PubChem.

  • Safety Data Sheet: Benzoic acid. Carl ROTH.

  • SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich.

  • Safety Data Sheet: Benzoic acid. Carl ROTH.

  • SDS of Benzoic Acid: Important Data and Information Collected.

  • SAFETY DATA SHEET - 2-(Tetrahydropyran-4-yloxy)benzoic acid. Fisher Scientific.

  • 3-methoxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde. PubChem.

  • Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical.

  • SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid. Fisher Scientific.

  • 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. MySkinRecipes.

  • Tetrahydro-2H-pyran-4-carboxylic acid. Chem-Impex.

  • 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. PubChemLite.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
© Copyright 2026 BenchChem. All Rights Reserved.